Irak4-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of IRAK4-IN-20 in TLR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways. It plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a phosphorylation cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines and chemokines.[1][2] Given its central role in inflammatory responses, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.
IRAK4-IN-20, also known as BAY-1834845, is a potent and orally active inhibitor of IRAK4.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in TLR signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, such as IRAK1.[6] This blockade of the IRAK4-mediated signaling cascade effectively abrogates the activation of downstream pathways, leading to a significant reduction in the production of inflammatory mediators.
The inhibition of IRAK4 by this compound disrupts the formation of the Myddosome complex, a critical signaling platform composed of MyD88, IRAK4, and IRAK1/2, which is essential for the propagation of the TLR/IL-1R signal.[1][7] This disruption ultimately leads to the suppression of the innate immune response.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Assay | Reference |
| IC50 | 3.55 nM | Mobility Shift Assay | [3][4][5] |
| Cellular Activity | Effective at 500 nM | Inhibition of inflammatory cytokine secretion in LPS-stimulated human PBMCs | [5] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosage | Effect | Reference |
| LPS-induced Acute Respiratory Distress Syndrome (ARDS) in mice | 150 mg/kg (oral) | Significantly prevented lung injury, reduced inflammatory cell infiltration, and decreased neutrophil count in bronchoalveolar lavage fluid (BALF). | [3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
The following diagrams illustrate the Toll-like receptor signaling pathway and the mechanism of action of this compound.
Caption: Toll-like Receptor (TLR) Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
IRAK4 Kinase Assay (Mobility Shift Assay)
A mobility shift assay is a common method to determine the IC50 value of a kinase inhibitor.
Principle: This assay measures the change in the electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase. The inhibitor's potency is determined by its ability to prevent this phosphorylation in a dose-dependent manner.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human IRAK4 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
Separation: Separate the phosphorylated and non-phosphorylated substrate peptides using capillary electrophoresis.
-
Detection: Detect the fluorescent signals of the separated peptides.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[3]
LPS-Stimulated Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Secretion Assay
This cell-based assay evaluates the effect of the inhibitor on inflammatory cytokine production in a more physiologically relevant setting.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4 signaling in immune cells like monocytes within the PBMC population. This assay measures the ability of this compound to suppress the production and secretion of pro-inflammatory cytokines upon LPS stimulation.
General Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a suitable medium.
-
Inhibitor Treatment: Pre-incubate the PBMCs with various concentrations of this compound for a defined period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a suitable method such as ELISA or a multiplex bead-based immunoassay.[5][8][9][10]
In Vivo Mouse Model of Acute Respiratory Distress Syndrome (ARDS)
This animal model is used to assess the in vivo efficacy of this compound in a disease context characterized by excessive inflammation.
Principle: Intranasal or intratracheal administration of LPS in mice induces an acute inflammatory response in the lungs, mimicking the pathophysiology of ARDS. The therapeutic effect of this compound is evaluated by its ability to mitigate the inflammatory damage.
General Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for a week prior to the experiment.
-
Inhibitor Administration: Administer this compound orally at a specified dose (e.g., 150 mg/kg) at a set time before or after LPS challenge.
-
LPS Challenge: Induce ARDS by administering LPS intranasally or intratracheally.
-
Monitoring: Monitor the animals for clinical signs of distress.
-
Sample Collection: At a predetermined time point after the LPS challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
BALF Analysis: Perform cell counts (total and differential) in the BALF to assess inflammatory cell infiltration. Measure protein concentration as an indicator of vascular leakage.
-
Histopathology: Process the lung tissue for histological examination to assess the degree of lung injury, including edema, inflammation, and alveolar damage.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in the BALF or lung homogenates.[3][11][12]
-
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity, demonstrating significant anti-inflammatory effects both in vitro and in vivo. Its mechanism of action, centered on the disruption of the TLR signaling cascade, makes it a promising therapeutic candidate for the treatment of a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies. Further investigation into the selectivity profile and long-term efficacy of this compound will be crucial for its clinical development.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
The Role of Irak4-IN-20 in the Myddosome Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of IRAK4 in the Myddosome complex and the specific impact of the selective inhibitor, Irak4-IN-20. This document details the molecular interactions, signaling pathways, and the modulatory effects of inhibiting IRAK4's kinase activity. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to the Myddosome and the Central Role of IRAK4
The Myddosome is a critical supramolecular organizing center (SMOC) in the innate immune system. It assembles downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) and is essential for propagating inflammatory signals. The formation of this complex is a hierarchical process initiated by the recruitment of the adaptor protein MyD88 to the activated receptor. MyD88 then recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), forming the core of the Myddosome.[1][2] This MyD88-IRAK4 complex then serves as a scaffold to recruit other members of the IRAK family, such as IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[1][2][3]
IRAK4 possesses a dual function within the Myddosome. It has an essential scaffolding role, which is independent of its kinase activity, and is necessary for the assembly of the complex.[2][4] Additionally, its kinase activity is crucial for the phosphorylation and activation of downstream IRAK family members, which is a prerequisite for subsequent signaling events leading to cytokine production.[3][4]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound, also known as BAY-1834845 and Zabedosertib, is a potent and selective, orally active inhibitor of IRAK4.[1][5][6] Its high affinity and selectivity make it a valuable tool for dissecting the specific roles of IRAK4's kinase activity in cellular processes and a potential therapeutic agent for inflammatory diseases.
Table 1: In Vitro Potency of Selected IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound (BAY-1834845) | IRAK4 | 3.55 | [1][6] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | |
| HS-243 | IRAK4 | 20 | [7] |
| HS-243 | IRAK1 | 24 | [7] |
The Dual Role of IRAK4 Kinase Activity in Myddosome Function
While the scaffolding function of IRAK4 is indispensable for the initial formation of the Myddosome, its kinase activity plays a more nuanced role in the subsequent steps of signal transduction. Studies utilizing selective IRAK4 kinase inhibitors have revealed that the inhibition of this enzymatic function does not disrupt the assembly of the Myddosome. In fact, it can lead to a more stable complex.[8][9]
The kinase activity of IRAK4 is, however, critical for the recruitment and stable incorporation of downstream effector kinases, IRAK1 and IRAK2, into the Myddosome.[10] Inhibition of IRAK4's kinase function leads to a reduction in the association of IRAK1 with the Myddosome complex.[10] This, in turn, abrogates the downstream signaling cascade that leads to the production of inflammatory cytokines, while having a minimal effect on the activation of NF-κB and MAPK pathways.[4][8]
Table 2: Effects of IRAK4 Kinase Inhibition on Myddosome-Related Events
| Parameter | Effect of IRAK4 Kinase Inhibition | Reference |
| Myddosome Assembly | Not inhibited; complex may be stabilized | [8][9] |
| IRAK1 Recruitment | Reduced stable incorporation | [10] |
| IRAK2/3 Recruitment | Decreased percentage of MyD88 puncta recruiting IRAK2/3 | [10] |
| Downstream Cytokine Production | Ablated | [4][8] |
| NF-κB Activation | Minimally affected | [4][8] |
| MAPK Activation | Minimally affected | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the Myddosome complex.
Caption: Myddosome signaling pathway and the point of action for this compound.
Caption: General experimental workflow for studying the Myddosome complex.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Myddosome Interaction Analysis
This protocol is designed to isolate the Myddosome complex to study the protein-protein interactions within it.
Materials:
-
Cells of interest (e.g., macrophages, HEK293T cells expressing TLRs)
-
This compound (or vehicle control, e.g., DMSO)
-
Pre-chilled PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-MyD88)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (e.g., anti-IRAK4, anti-IRAK1, anti-MyD88)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Stimulate cells with a TLR or IL-1R ligand (e.g., LPS, IL-1β) for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-MyD88) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., IRAK4, IRAK1) to detect their presence in the immunoprecipitated complex.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy for Myddosome Visualization
This protocol allows for the visualization of Myddosome assembly and dynamics at the plasma membrane in live cells.
Materials:
-
Cells expressing fluorescently-tagged Myddosome components (e.g., MyD88-GFP, IRAK4-mCherry)
-
Glass-bottom dishes or coverslips
-
Extracellular matrix protein for coating (e.g., fibronectin, Matrigel)
-
Live-cell imaging medium
-
This compound (or vehicle control)
-
TIRF microscope equipped with appropriate lasers and an environmental chamber
Procedure:
-
Cell Preparation:
-
Coat glass-bottom dishes with the appropriate extracellular matrix protein.
-
Seed cells expressing the fluorescently-tagged proteins onto the coated dishes and allow them to adhere.
-
Replace the culture medium with live-cell imaging medium.
-
-
Microscopy Setup:
-
Place the dish on the stage of the TIRF microscope within the environmental chamber (37°C, 5% CO2).
-
Identify cells suitable for imaging.
-
Set the TIRF angle to achieve an appropriate evanescent field for exciting fluorophores at the cell-coverslip interface.
-
-
Imaging and Treatment:
-
Acquire baseline images before treatment.
-
Carefully add this compound or vehicle control to the imaging medium.
-
Initiate time-lapse imaging to capture the dynamics of Myddosome formation upon stimulation with a TLR or IL-1R ligand.
-
Acquire images at appropriate intervals over the desired time course.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the formation of fluorescent puncta (representing Myddosomes).
-
Analyze the colocalization of different Myddosome components.
-
Track the movement and measure the fluorescence intensity of puncta over time to assess complex assembly and stability.
-
Conclusion
This compound is a powerful and selective chemical probe for investigating the kinase-dependent functions of IRAK4 within the Myddosome complex. While the scaffolding role of IRAK4 is crucial for the initial assembly of the Myddosome, the kinase activity, which is specifically targeted by this compound, is essential for the subsequent recruitment and activation of downstream IRAK family members and the ultimate production of inflammatory cytokines. The methodologies and data presented in this guide provide a framework for researchers to further explore the intricate role of IRAK4 in innate immunity and to evaluate the therapeutic potential of its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Isolation of the Myddosome from Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Irak4-IN-20 and its Effect on NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irak4-IN-20, also known as Zabedosertib (BAY 1834845), is a potent and orally active inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key mediator of the innate immune response. Its activation leads to the downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its specific effects on the NF-κB signaling pathway. It is intended to serve as a resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.
Introduction to IRAK4 and the NF-κB Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a central signaling molecule downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated through autophosphorylation and then phosphorylates other downstream substrates, including IRAK1.
This initiation of the signaling cascade ultimately leads to the activation of the NF-κB family of transcription factors. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. The IRAK4-mediated signaling pathway leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Given its central role in initiating this inflammatory cascade, IRAK4 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
This compound (Zabedosertib): A Potent IRAK4 Inhibitor
This compound, also known as Zabedosertib or BAY 1834845, is a selective and orally bioavailable small molecule inhibitor of IRAK4. It has demonstrated potent inhibition of IRAK4 kinase activity, thereby blocking the downstream signaling events that lead to inflammatory responses.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (IRAK4 kinase activity) | 3.55 nM | Biochemical Assay | |
| IC₅₀ (TNF-α release) | 2.3 µM | LPS-stimulated THP-1 cells | |
| IC₅₀ (TNF-α secretion) | 385 nM | LPS-stimulated murine splenic cells | |
| IC₅₀ (TNF-α secretion) | 1270 nM | LPS-stimulated rat splenic cells |
Table 1: In Vitro Potency of this compound
| Study Type | Model | Dosing | Key Findings | Reference |
| In Vivo Inflammation | LPS-induced inflammation in mice | 10 and 40 mg/kg (oral) | Significant reduction in plasma TNF-α and IL-6 levels. | |
| In Vivo Inflammation | Imiquimod-induced psoriasis-like lesions in mice | Not specified | Significant reduction in erythema, skin thickening, and scaling. | |
| Phase 1 Clinical Trial | Healthy male volunteers | Single doses up to 480 mg, multiple doses up to 200 mg twice daily | Favorable pharmacokinetic and safety profile. Evidence of target engagement through reduced LPS-stimulated TNF-α release in ex vivo whole-blood assay. |
Table 2: In Vivo and Clinical Efficacy of this compound (Zabedosertib)
Effect of this compound on NF-κB Activation: A Nuanced Perspective
While IRAK4 is a critical upstream activator of the canonical NF-κB pathway, studies with potent IRAK4 kinase inhibitors, including compounds with similar mechanisms to this compound, have revealed a more complex regulatory role. Research indicates that the kinase activity of IRAK4 may not be the sole determinant of NF-κB activation.
A key study demonstrated that while a highly potent and selective IRAK4 inhibitor effectively blocked the production of inflammatory cytokines in human monocytes, it did not significantly inhibit the nuclear translocation of the NF-κB p65 subunit or the degradation of its inhibitor, IκBα. This suggests that the scaffolding function of IRAK4, which is independent of its kinase activity, may be sufficient for at least partial activation of the NF-κB pathway. Instead, the study found that IRAK4 kinase activity is crucial for the activation of Interferon Regulatory Factor 5 (IRF5), another key transcription factor involved in inflammatory responses.
Therefore, while this compound potently inhibits the kinase function of IRAK4 and subsequently reduces the production of many NF-κB target genes (e.g., TNF-α, IL-6), its direct impact on the nuclear translocation of NF-κB may be less pronounced than its effect on other downstream signaling branches. This highlights the intricate nature of TLR/IL-1R signaling and the dual roles of IRAK4 as both a kinase and a scaffold protein.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on NF-κB activation.
IRAK4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing a phosphorylation site for IRAK4)
-
This compound (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and substrate peptide solution in kinase buffer to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Cytokine Secretion (e.g., TNF-α in THP-1 cells)
Objective: To assess the functional effect of this compound on the production of inflammatory cytokines in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (in DMSO)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for IκBα Degradation
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the degradation of IκBα, a key step in canonical NF-κB activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Isolate PBMCs from healthy donors or culture the chosen cell line.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS or R848) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to assess the extent of IκBα degradation at different time points and inhibitor concentrations.
Visualizations of Signaling Pathways and Workflows
TLR4/IRAK4/NF-κB Signaling Pathway
Caption: The canonical TLR4 signaling pathway leading to NF-κB activation.
Mechanism of Action of this compound
Caption: The inhibitory mechanism of this compound on the IRAK4 signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
Investigating the Therapeutic Potential of Zabedosertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2] By targeting IRAK4, Zabedosertib modulates the production of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of immune-mediated inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the current understanding of Zabedosertib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[6] Activated IRAK4 initiates a downstream signaling cascade involving other IRAK family members and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5][6] This results in the transcription and release of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[3][7] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.
Zabedosertib is a novel small molecule designed to selectively inhibit the kinase activity of IRAK4.[1] Its development aims to provide a targeted oral therapy for conditions driven by excessive IRAK4-mediated inflammation.[3][4]
Mechanism of Action
Zabedosertib exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively dampens the inflammatory response mediated by TLRs and IL-1Rs.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for Zabedosertib.
Preclinical and Clinical Data
Preclinical Findings
In preclinical studies, Zabedosertib has demonstrated potent anti-inflammatory properties. In mouse models of imiquimod-induced psoriasis, treatment with Zabedosertib significantly reduced the severity of skin lesions, including erythema, skin thickening, and scaling.[8] It also dose-dependently blocked IL-1β-induced inflammation in mice.[8] Furthermore, Zabedosertib has been shown to prevent lung injury and reduce inflammation in a lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) model in mice.[2]
| Preclinical Model | Key Findings | Reference |
| Imiquimod-induced psoriasis (mice) | Significantly reduced severity of psoriasis-like lesions. | [8] |
| IL-1β-induced inflammation (mice) | Dose-dependent blockade of inflammation. | [8] |
| LPS-induced ARDS (mice) | Prevented lung injury and reduced inflammation. | [2] |
Clinical Pharmacokinetics and Safety
Phase 1 studies in healthy male volunteers have shown that Zabedosertib has a favorable pharmacokinetic and safety profile.[3][4] Single oral doses up to 480 mg and multiple oral doses up to 200 mg twice daily for 10 days were well tolerated, with no dose-limiting toxicities or severe infections reported.[3][4] The absolute oral bioavailability was determined to be 74% at a 120 mg dose, and no food effect was observed.[3][4]
| Pharmacokinetic Parameter | Value | Reference |
| Absolute Oral Bioavailability (120 mg) | 74% | [3][4] |
| Terminal Half-life | 19-30 hours | [3][4] |
| Food Effect | None observed | [3][4] |
| Tolerability | Well tolerated up to 480 mg single dose and 200 mg BID for 10 days | [3][4] |
Clinical Efficacy
A Phase 2a, randomized, double-blind, placebo-controlled study (DAMASK) was conducted to evaluate the efficacy and safety of Zabedosertib in adults with moderate-to-severe atopic dermatitis (AD).[9] Patients received 120 mg of Zabedosertib twice daily or a placebo for 12 weeks.[9] The primary efficacy endpoint was a composite measure including a 75% reduction in the Eczema Area and Severity Index (EASI-75).[9]
The study found no significant difference between Zabedosertib and placebo in the primary efficacy endpoint at week 12 (32.3% vs. 37.4%).[9] Similarly, there were no significant differences in other efficacy assessments, including the validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) response and Peak Pruritus numerical rating scale score.[9] Despite the lack of efficacy in this study, Zabedosertib was found to be safe and well-tolerated.[9]
| Efficacy Endpoint (Week 12) | Zabedosertib (120 mg BID) | Placebo | p-value | Reference |
| Primary Composite Endpoint | 32.3% | 37.4% | Not significant | [9] |
| EASI-75 Response | - | - | - | [9] |
| vIGA-AD Response | 15.9% | 28.5% | Not significant | [9] |
| Peak Pruritus Response | 16.4% | 25.0% | Not significant | [9] |
In a study involving healthy male volunteers, Zabedosertib demonstrated pharmacological effectiveness by suppressing systemically and locally induced inflammatory responses.[8] Treatment with Zabedosertib significantly suppressed serum TNF-α and IL-6 responses (≥80% suppression vs. placebo) following an intravenous LPS challenge.[8] It also significantly reduced imiquimod-induced erythema.[8]
| Pharmacodynamic Marker | Effect of Zabedosertib | Reference |
| Serum TNF-α (post-LPS challenge) | ≥80% suppression vs. placebo | [8] |
| Serum IL-6 (post-LPS challenge) | ≥80% suppression vs. placebo | [8] |
| Imiquimod-induced erythema | Significantly reduced vs. placebo | [8] |
Experimental Protocols
Phase 2a Clinical Trial in Atopic Dermatitis (DAMASK Study)
Objective: To evaluate the efficacy and safety of Zabedosertib in adult patients with moderate-to-severe atopic dermatitis.[9]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[9]
Participants: Adults aged 18-65 with a diagnosis of moderate-to-severe atopic dermatitis for at least one year who had an inadequate response to topical corticosteroids.[10]
Intervention:
-
Treatment Group: Oral Zabedosertib 120 mg twice daily for 12 weeks.[9]
-
Control Group: Placebo twice daily for 12 weeks.[9]
Primary Endpoint: A composite endpoint at week 12 consisting of:
-
Achievement of EASI-75.[9]
-
No discontinuation of study medication due to lack of efficacy.[9]
-
No use of rescue medication during the 4 weeks prior to Day 84.[9]
-
No initiation of systemic AD treatment.[9]
Secondary Endpoints:
-
Validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) response.[9]
-
Peak Pruritus numerical rating scale score.[9]
-
Affected body surface area (BSA).[9]
Safety Assessments: Monitoring and recording of treatment-emergent adverse events (TEAEs).[9]
Experimental Workflow
Ex Vivo Whole-Blood LPS Stimulation Assay
Objective: To assess the pharmacodynamic effect of Zabedosertib on cytokine production in response to an inflammatory stimulus.
Methodology:
-
Collect whole blood samples from study participants at baseline and various time points after Zabedosertib or placebo administration.
-
Stimulate the whole blood samples ex vivo with lipopolysaccharide (LPS).
-
Incubate the stimulated samples for a specified period.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using a validated immunoassay (e.g., ELISA).
-
Compare the cytokine levels between the Zabedosertib and placebo groups to determine the extent of inhibition.
Conclusion and Future Directions
Zabedosertib is a selective IRAK4 inhibitor that has demonstrated a favorable safety and pharmacokinetic profile in early clinical development.[3][4] While the Phase 2a study in atopic dermatitis did not meet its primary efficacy endpoints, the compound has shown clear evidence of target engagement and suppression of inflammatory responses in human challenge studies.[8][9]
The discrepancy between the positive pharmacodynamic effects and the lack of clinical efficacy in atopic dermatitis warrants further investigation. Future research could explore:
-
The therapeutic potential of Zabedosertib in other immune-mediated inflammatory diseases where the IRAK4 pathway is a key driver of pathology.
-
The use of different dosing regimens or patient populations that may be more responsive to IRAK4 inhibition.
-
Combination therapies where Zabedosertib could synergize with other anti-inflammatory agents.
References
- 1. Zabedosertib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 4. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zabedosertib for Eczema · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
BAY-1834845 as a selective IRAK4 inhibitor
An In-Depth Technical Guide to BAY-1834845 (Zabedosertib): A Selective IRAK4 Inhibitor
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate inflammatory responses.[3][4] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and atopic dermatitis.[3][5] Consequently, IRAK4 has emerged as a compelling therapeutic target.[1][5]
BAY-1834845, also known as Zabedosertib, is a potent, selective, and orally active small-molecule inhibitor of IRAK4 developed by Bayer.[6][7] It was discovered through high-throughput screening of Bayer's proprietary compound library and subsequent structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular profile, in vivo efficacy, and key experimental methodologies related to BAY-1834845.
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 is the "master IRAK" as its kinase activity is indispensable for initiating the signaling cascade downstream of TLRs (except TLR3) and IL-1R family members.[2][5] The signaling process begins when a ligand binds to its respective receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][5] MyD88 then recruits IRAK4, forming a complex known as the Myddosome.[5][8]
Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2.[3][9] This phosphorylation event activates IRAK1/2, which then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][10] The activation of TRAF6 leads to the subsequent activation of downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3][5] These pathways culminate in the transcription and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β, driving the inflammatory response.[3][4]
BAY-1834845 is an ATP-competitive inhibitor that targets the kinase domain of IRAK4, effectively blocking its enzymatic activity.[5] By inhibiting the autophosphorylation of IRAK4 and the subsequent phosphorylation of its substrates, BAY-1834845 prevents the activation of the entire downstream signaling cascade, leading to a broad suppression of inflammatory mediator production.[3][6]
Data Presentation
Table 1: Biochemical and Cellular Activity of BAY-1834845 (Zabedosertib)
| Assay Type | Target/Cell Line | Stimulus | Parameter | Value | Reference(s) |
| Biochemical | Recombinant IRAK4 | - | IC₅₀ (1 mM ATP) | 8 nM | [5] |
| Recombinant IRAK4 | - | IC₅₀ | 3.55 nM | [6] | |
| Recombinant FLT3 | - | IC₅₀ (10 µM ATP) | 243 nM | [5] | |
| Recombinant TrkA | - | IC₅₀ (10 µM ATP) | 600 nM | [5] | |
| Cellular | THP-1 cells | LPS | TNF-α release IC₅₀ | 2.3 µM (for precursor compound 5) | [5] |
| Rat Splenic Cells | LPS (1 µg/mL) | TNF-α release IC₅₀ | 385 nM | [11] | |
| Rat Splenic Cells | LPS (0.1 µg/mL) | TNF-α release IC₅₀ | 1270 nM | [11] | |
| Human Whole Blood | LPS | TNF-α Suppression (at 120mg b.i.d.) | ~40% | [11] | |
| Human Whole Blood | LPS | IL-6 Suppression (at 120mg b.i.d.) | ~50% | [11] | |
| Human Whole Blood | R848 (TLR7/8) | TNF-α & IL-6 Suppression | 80-90% | [11] |
Table 2: In Vivo Efficacy of BAY-1834845 (Zabedosertib)
| Model | Species | Administration | Key Endpoint | Result | Reference(s) |
| IL-1β Induced Systemic Inflammation | Mouse | p.o., once | Plasma IL-6 & TNF-α | Dose-dependent reduction | [3][6] |
| LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | Mouse | p.o., 150 mg/kg, twice | Lung Injury & Inflammation | Prevention of injury, reduced inflammation | [6] |
| Imiquimod-Induced Skin Inflammation | Mouse | p.o. | Erythema, Skin Thickening, Scaling | Significant reduction in lesion severity | [11] |
| Systemic LPS Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Serum TNF-α & IL-6 | ≥80% suppression vs. placebo | [11][12] |
| Topical Imiquimod Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Skin Erythema (GMR vs. Placebo) | 0.75 (p < 0.05) | [11][12] |
| Topical Imiquimod Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Skin Perfusion (GMR vs. Placebo) | 0.69 (p < 0.05) | [11][12] |
GMR: Geometric Mean Ratio
Table 3: Preclinical Pharmacokinetic Profile of BAY-1834845 (Zabedosertib) Precursor Compounds
| Compound ID | Species | Oral Bioavailability (F%) | Clearance (CL) | Half-life (t₁/₂) | Reference(s) |
| Compound 33 | Rat | Acceptable | Relatively High | Short | [3][5] |
| BAY1834845 | Rat | Favorable (Implied) | N/A | N/A | [3][5][7] |
| BAY1834845 | Human | High Permeability (BCS Class II) | N/A | N/A | [4][13] |
Note: Specific quantitative PK values for BAY-1834845 in preclinical species are not detailed in the provided references, but the profiles were described as favorable, leading to clinical development.[3][7]
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This protocol describes a representative method for measuring the direct inhibitory activity of BAY-1834845 on recombinant IRAK4 enzyme activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme (e.g., from MilliporeSigma or BPS Bioscience).[14][15]
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[16]
-
BAY-1834845 (or test inhibitor) serially diluted in DMSO, then in assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[15][16]
-
96-well or 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of BAY-1834845 at a 10x final concentration in assay buffer. The final DMSO concentration should not exceed 1%.[15]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 1 mM to match physiological conditions or a specific Km value), and the substrate MBP (e.g., 0.1 µg/µL).[3][14]
-
Assay Plate Setup:
-
Add 2.5 µL of the 10x test inhibitor dilutions to the appropriate wells.
-
Add 2.5 µL of assay buffer with DMSO (vehicle control) to "Positive Control" wells.
-
Add 2.5 µL of assay buffer to "Negative Control" (no enzyme) wells.
-
-
Enzyme Addition: Prepare a 2x solution of IRAK4 enzyme in assay buffer. Add 12.5 µL of the substrate master mix to all wells. Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of assay buffer to the "Negative Control" wells.
-
Incubation: Incubate the plate at 30°C (or room temperature) for 45-60 minutes.[15][16]
-
ADP Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by IRAK4 into ATP and generates a luminescent signal via luciferase.
-
Incubate for 30-45 minutes at room temperature, protected from light.[15]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Subtract the background (Negative Control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (Positive Control). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Cytokine Release Assay (Whole Blood)
This protocol outlines a method to assess the functional activity of BAY-1834845 in a complex biological matrix by measuring the inhibition of TLR-induced cytokine production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes.
-
TLR Ligands: Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8 (e.g., from InvivoGen).[17]
-
BAY-1834845 (or test inhibitor) serially diluted in DMSO.
-
RPMI 1640 cell culture medium.
-
96-well cell culture plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-6.
Procedure:
-
Compound Pre-incubation:
-
Add 2 µL of serially diluted BAY-1834845 or DMSO (vehicle control) to wells of a 96-well plate.
-
Dilute fresh whole blood 1:5 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well containing the compound.
-
Mix gently and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cellular Stimulation:
-
Prepare a 10x working solution of the TLR ligand (e.g., LPS at 1 ng/mL final concentration or R848).[11]
-
Add 20 µL of the 10x TLR ligand solution to the appropriate wells. Add 20 µL of medium to unstimulated control wells.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the cytokine levels from unstimulated controls.
-
Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the vehicle-treated, TLR ligand-stimulated control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable curve.
-
Clinical Development
BAY-1834845 (Zabedosertib) has progressed into clinical development.[3][5] Phase 1 studies in healthy male volunteers demonstrated that the compound was safe and well-tolerated and showed clear evidence of pharmacological activity, suppressing both local and systemic inflammation induced by topical imiquimod and intravenous LPS, respectively.[11][12] The efficacy observed was comparable to the active control, prednisolone.[11] Based on these promising results, BAY-1834845 is being investigated in Phase 2 clinical trials for the treatment of immune-mediated inflammatory diseases, such as atopic dermatitis.[18]
Conclusion
BAY-1834845 (Zabedosertib) is a highly selective and potent IRAK4 inhibitor that effectively blocks a central node in the innate immune signaling pathway. Through competitive inhibition of the IRAK4 kinase domain, it prevents the activation of NF-κB and MAPK signaling, leading to a broad reduction in the production of key inflammatory mediators.[3][5] It has demonstrated significant anti-inflammatory effects in a range of cellular and in vivo models, including proof-of-mechanism in human subjects.[11][12] With a favorable pharmacological and safety profile, BAY-1834845 represents a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders.[7][13]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of IRAK4 Inhibition on Cytokine Production in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Macrophages, as key players in the innate immune system, are major producers of pro-inflammatory cytokines upon activation of these pathways. Consequently, IRAK4 has emerged as a high-value therapeutic target for controlling inflammation. This technical guide provides an in-depth analysis of the impact of IRAK4 inhibition on cytokine production in macrophages, with a focus on the pharmacological effects of selective IRAK4 inhibitors. We consolidate quantitative data, present detailed experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction: IRAK4 as a Therapeutic Target
The innate immune system relies on pattern recognition receptors, including TLRs, to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon ligand binding, these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). IRAK4 is the first and most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is considered essential for the phosphorylation and activation of downstream targets, making it a bottleneck for the entire signaling pathway.
Pharmacological inhibition of IRAK4 kinase activity is a promising strategy to dampen excessive inflammatory responses.[2] By targeting this apical kinase, it is possible to modulate the production of a broad spectrum of cytokines involved in disease pathogenesis. This guide will explore the specific effects of IRAK4 inhibition in macrophages, the primary cell type responsible for orchestrating TLR- and IL-1R-mediated inflammation.
The IRAK4 Signaling Pathway in Macrophages
In macrophages, TLR or IL-1R activation triggers the recruitment of MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1.[3] This activated complex serves as a platform for the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways.
Crucially, the IRAK4-dependent signaling cascade bifurcates to activate two key transcription factors:
-
Interferon Regulatory Factor 5 (IRF5): The kinase activity of IRAK4 is essential for the activation of the TAK1-IKKβ axis, which subsequently phosphorylates and activates IRF5.[4] Activated IRF5 translocates to the nucleus and drives the transcription of many pro-inflammatory cytokine genes, including IL6 and TNF.[4][5]
-
Nuclear Factor-kappa B (NF-κB): While IRAK4's scaffold function is essential for the assembly of the Myddosome and subsequent NF-κB activation, its kinase activity appears to have a minimal role in this specific branch, particularly in human cells.[4][6][7] Therefore, selective kinase inhibitors of IRAK4 primarily impact the IRF5 axis, leaving the initial NF-κB activation largely intact. This distinction is critical for understanding the specific anti-inflammatory profile of IRAK4 inhibitors.
Diagram 1: IRAK4 Signaling Pathway in Macrophages
Caption: Inhibition of IRAK4 kinase activity by this compound primarily blocks the IRF5 signaling axis.
Quantitative Impact on Cytokine Production
While specific data for a compound designated "this compound" is not available in the public domain, data from the closely related and potent IRAK4 inhibitor, IRAK4-IN-21 , provides valuable insight into the quantitative effects on cytokine production. It is reasonable to assume that this compound, if part of the same chemical series, would exhibit a similar pharmacological profile.
Studies on various IRAK4 inhibitors consistently demonstrate a significant reduction in the production of key pro-inflammatory cytokines in human macrophages and monocytic cell lines.
Table 1: Inhibitory Activity of IRAK4-IN-21 on Cytokine Production Data is presented for IRAK4-IN-21 as a proxy for this compound.
| Cytokine | Cell Type | Stimulus | IC₅₀ (µM) | Reference |
| IL-23 | Human THP-1 cells | TLR agonist | 0.17 | [8] |
| IL-6 | Human HUVEC cells | TLR agonist | 0.20 | [8] |
| MIP-1β | Human Whole Blood | TLR agonist | 0.47 | [8] |
Table 2: General Efficacy of IRAK4 Kinase Inhibitors on Macrophage Cytokine Production
| Cytokine | Cell Type | Stimulus | Observed Effect | Reference |
| TNF-α | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |
| IL-6 | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |
| IL-1β | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |
| TNF-α, IL-6, IL-1β | Human PBMCs | LPS | Significant decrease in secretion | [6] |
These data highlight that IRAK4 kinase inhibition potently suppresses the transcription and secretion of multiple, clinically relevant pro-inflammatory cytokines in primary human immune cells and cell lines.
Experimental Protocols
The following sections provide detailed methodologies for assessing the impact of IRAK4 inhibitors on macrophage cytokine production.
Differentiation of Human Macrophages from PBMCs
This protocol describes the generation of monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Adherence: Resuspend PBMCs in Monocyte Attachment Medium (e.g., RPMI 1640 + 10% Fetal Bovine Serum) at a density of 5-10 x 10⁶ cells/mL. Seed the cells into T-75 flasks or multi-well plates and incubate for 1.5-2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
Removal of Non-adherent Cells: Vigorously wash the plates 3-4 times with warm PBS or culture medium to remove non-adherent lymphocytes.
-
Macrophage Differentiation: Add complete culture medium (e.g., RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin) supplemented with 50-100 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubation: Culture the cells for 6-7 days at 37°C, 5% CO₂, performing a half-medium change on day 3 or 4, replenishing with fresh M-CSF-containing medium. On day 7, cells will have differentiated into mature, adherent macrophages.
Macrophage Stimulation and Inhibitor Treatment
This protocol details the treatment of differentiated macrophages with an IRAK4 inhibitor followed by TLR stimulation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the inhibitor to desired final concentrations (e.g., a serial dilution from 10 µM down to 1 nM) in the appropriate cell culture medium.
-
Aspirate the old medium from the differentiated macrophages and add the medium containing the IRAK4 inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Without washing, add the TLR agonist directly to the wells. Common stimuli include:
-
LPS (TLR4 agonist): 100 ng/mL final concentration.
-
R848 (TLR7/8 agonist): 1 µg/mL final concentration.
-
-
Incubation: Incubate the plates for a specified period. For cytokine protein measurement in the supernatant, a 6-24 hour incubation is typical. For mRNA analysis, a shorter 1-4 hour incubation is often used.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store supernatants at -80°C until analysis.
Cytokine Quantification by Sandwich ELISA
This protocol provides a general workflow for measuring cytokine concentrations in collected supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a cytokine-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block the plate with Assay Diluent (e.g., PBS + 10% FBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add standards (recombinant cytokine in a serial dilution) and experimental supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 5 times. Add the biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate 7 times. Add a TMB substrate solution and incubate until a color change is observed (typically 15-20 minutes).
-
Stopping Reaction: Stop the reaction by adding 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Diagram 2: Experimental Workflow for Inhibitor Testing
Caption: Workflow for assessing IRAK4 inhibitor efficacy on macrophage cytokine production.
Conclusion and Future Directions
The inhibition of IRAK4 kinase activity presents a potent and targeted approach to mitigating the excessive production of pro-inflammatory cytokines by macrophages. The data clearly indicate that IRAK4 inhibitors effectively suppress the production of TNF-α, IL-6, IL-1β, and other key mediators of inflammation. The mechanism primarily involves the blockade of the IRF5 transcription factor pathway, highlighting a nuanced control over the inflammatory response. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of novel IRAK4 inhibitors like this compound. Future research should focus on the long-term effects of IRAK4 inhibition on macrophage polarization and function, as well as the therapeutic potential of targeting both the kinase and scaffolding functions of IRAK4 to achieve a more comprehensive immunomodulation in chronic inflammatory diseases.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. In Vitro Differentiation of Human PBMC Derived Monocytes into M1 or M2 Macrophages in a Serum-free and Xeno-free Cell Culture Media [sigmaaldrich.com]
- 9. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of IRAK4 in Innate Immune Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in innate immunity. It details its structure, signaling pathways, dual functionality, and significance as a therapeutic target. This guide also includes detailed experimental protocols and quantitative data to support further research and development.
Introduction to IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central protein kinase that functions as a master regulator in the innate immune system.[1][2] It is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[3][4] Upon activation, these pathways lead to the production of pro-inflammatory cytokines and chemokines, orchestrating the body's first line of defense against pathogens.[2][5]
Given its pivotal position, the dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6][7] Consequently, IRAK4 has emerged as a highly attractive target for therapeutic intervention, with several small-molecule inhibitors and degraders currently in clinical development.[6][8] This guide explores the multifaceted role of IRAK4, from its molecular structure to its complex signaling functions and the methodologies used to study it.
IRAK4 Structure and Domains
IRAK4 is a 460-amino-acid protein kinase belonging to the serine/threonine kinase family.[1][3] Its structure is characterized by two primary functional domains: an N-terminal death domain (DD) and a C-terminal kinase domain (KD).[3][9]
-
Death Domain (DD): Located at the N-terminus, this domain is essential for homotypic protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein Myeloid Differentiation primary response 88 (MyD88), which is a critical step in forming the "Myddosome" signaling complex.[4][10]
-
Kinase Domain (KD): The C-terminal region houses the catalytic kinase activity.[3] This domain features a typical bilobed structure with an ATP-binding pocket situated between the N- and C-terminal lobes.[1][9] A unique feature of the IRAK family, including IRAK4, is the presence of a tyrosine residue as the "gatekeeper," which influences the shape of the ATP-binding site and is a key consideration for designing selective inhibitors.[1][11]
The IRAK4 Signaling Cascade
IRAK4 is the first and most critical kinase in the MyD88-dependent signaling pathway, which is activated by all TLRs (except TLR3) and the IL-1R family.[12][13]
Pathway Activation:
-
Ligand Recognition: TLRs or IL-1Rs bind to their specific ligands (e.g., LPS for TLR4, cytokines for IL-1R).[1]
-
Myddosome Formation: This binding event induces a conformational change, leading to the recruitment of the adaptor protein MyD88. MyD88 then uses its death domain to recruit IRAK4, forming a higher-order signaling complex known as the Myddosome.[4][14]
-
IRAK4 Activation: Within the Myddosome, IRAK4 becomes activated through autophosphorylation.[6]
-
Downstream Signaling: Activated IRAK4 then phosphorylates other IRAK family members, primarily IRAK1 and IRAK2.[12][15] This phosphorylation event causes IRAK1 to dissociate from the complex and interact with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[16][17]
-
Activation of Transcription Factors: The IRAK1-TRAF6 complex activates downstream kinase cascades, including the TAK1-IKK axis and the mitogen-activated protein kinase (MAPK) pathways (JNK, p38).[18][19] This culminates in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factor 5 (IRF5), which drive the expression of inflammatory genes.[14][18]
Dual Functions of IRAK4: Kinase Activity vs. Scaffolding
A significant body of research highlights that IRAK4 possesses dual functions: its intrinsic kinase activity and a kinase-independent scaffolding role.[4][18]
-
Kinase-Dependent Function: The catalytic activity of IRAK4 is essential for the robust production of most pro-inflammatory cytokines and chemokines.[12][13] Studies using kinase-inactive IRAK4 knock-in (KI) mice demonstrate that while IRAK4 protein is present, the absence of its kinase function leads to a dramatic reduction in cytokine secretion following TLR stimulation.[12][19] This kinase activity is particularly critical for activating IRF5 and for the stability of cytokine mRNA.[12][18]
-
Scaffolding Function: Even without its kinase activity, the IRAK4 protein acts as a crucial scaffold for the assembly of the Myddosome and the activation of certain downstream pathways.[4][16] In kinase-inactive models, the activation of NF-κB and some MAP kinases, although delayed or partial, is not completely abolished.[12][19] This indicates that the mere presence of IRAK4 is sufficient to bring signaling components into close proximity, allowing for a baseline level of signal transduction.[10][20] The IRAK4 scaffold is essential for integrating signals from both the MyD88 and TRIF adaptor proteins in the TLR4 response.[16][20]
Data Presentation: Impact of IRAK4 Kinase Inactivation
The following table summarizes quantitative data from studies on bone marrow-derived macrophages (BMDMs) from wild-type (WT), IRAK4 kinase-inactive (KI), and IRAK4 knockout (KO) mice, illustrating the differential requirements for IRAK4's kinase and scaffolding functions.
Table 1: Cytokine Production in Response to TLR Ligands
| Cell Type | TLR Ligand (Stimulant) | Cytokine | WT Response (pg/mL) | KI Response (% of WT) | KO Response (% of WT) | Reference |
|---|---|---|---|---|---|---|
| BMDMs | LPS (TLR4) | TNF-α | ~2500 | ~20% | <5% | [12][21] |
| BMDMs | LPS (TLR4) | IL-6 | ~15000 | ~30% | <2% | [12] |
| BMDMs | R848 (TLR7/8) | TNF-α | ~4000 | <10% | <5% | [12] |
| BMDMs | R848 (TLR7/8) | IL-6 | ~20000 | <10% | <2% | [12] |
| pDCs | CpG (TLR9) | IFN-α | ~8000 | <5% | <5% |[13] |
Data are approximated from published charts for illustrative purposes.
IRAK4 as a Therapeutic Target
The central role of IRAK4 in driving inflammation makes it a prime target for drug development in autoimmune diseases, inflammatory disorders, and cancer.[6][7] Overactivation of the TLR/IL-1R pathway contributes to the pathology of conditions like rheumatoid arthritis, lupus, and certain B-cell lymphomas where mutations in MyD88 lead to constitutive IRAK4 signaling.[2][7]
Therapeutic strategies include both small-molecule inhibitors that block the ATP-binding site of the kinase domain and proteolysis-targeting chimeras (PROTACs) that induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[4][6]
Table 2: Selected IRAK4 Inhibitors and Degraders in Development
| Compound Name | Mechanism | Company | Selected Indication(s) | Development Stage | Reference |
|---|---|---|---|---|---|
| Emavusertib (CA-4948) | Inhibitor | Curis | Hematologic Malignancies | Phase I/II | [6] |
| Zabedosertib (BAY 1834845) | Inhibitor | Bayer | Atopic Dermatitis, HS | Phase II (Terminated) | [4][6][22] |
| PF-06650833 | Inhibitor | Pfizer | Rheumatoid Arthritis, HS | Phase II | [4][6] |
| KT-474 (SAR444656) | PROTAC Degrader | Kymera / Sanofi | HS, Atopic Dermatitis | Phase II |[4][6] |
HS: Hidradenitis Suppurativa. Development stages are subject to change.
Key Experimental Methodologies
Investigating the function of IRAK4 requires a range of biochemical and cell-based assays. Below are detailed protocols for three fundamental techniques.
In Vitro IRAK4 Kinase Activity Assay
This assay measures the catalytic activity of IRAK4 by quantifying the phosphorylation of a substrate or the consumption of ATP. It is essential for screening potential inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Brij-35).[23]
-
Dilute recombinant human IRAK4 enzyme to the desired concentration (e.g., 7.5 nM) in Kinase Assay Buffer.[23]
-
Prepare the substrate solution. A common generic substrate is Myelin Basic Protein (MBP) at 0.1 µg/µL.[23]
-
Prepare ATP solution at a concentration near its Km for IRAK4 (e.g., 10-20 µM).[23][24]
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[25]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the diluted test inhibitor or vehicle control (DMSO in buffer).
-
Add 20 µL of the IRAK4 enzyme/substrate mixture.
-
Incubate at room temperature for 10-15 minutes to allow inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume is 40 µL.
-
-
Detection (Example using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 40 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 45 minutes to deplete the remaining ATP.[25]
-
Add 80 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for another 45 minutes at room temperature, protected from light.[25]
-
Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to IRAK4 activity.
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor, a key downstream effector of IRAK4 signaling.
Protocol:
-
Day 1: Cell Culture and Transfection:
-
Seed HEK293 or a similar cell line into a 96-well cell culture plate at a density that will reach ~80% confluency the next day.
-
Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[26]
-
Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.[27]
-
-
Day 2: Treatment and Stimulation:
-
After 24 hours, remove the transfection medium.
-
Add fresh medium containing the desired concentrations of the IRAK4 inhibitor or vehicle control. Incubate for 1-2 hours.
-
Stimulate the cells by adding a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848). Include unstimulated controls.
-
-
Day 3: Lysis and Detection:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Transfer 10-20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Use a dual-luciferase reporter assay system. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity (the NF-κB-dependent signal).[27]
-
Immediately after the first reading, add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase reaction.[27]
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to obtain a normalized value for NF-κB activity.
-
Co-Immunoprecipitation (Co-IP) of IRAK4
Co-IP is used to identify proteins that interact with IRAK4 (e.g., MyD88, IRAK1) within the cell, confirming the formation of signaling complexes.
Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells (e.g., THP-1 or primary macrophages) and stimulate with a TLR ligand for a short duration (e.g., 0, 5, 15 minutes) to capture transient interactions.
-
Wash cells with ice-cold PBS and lyse them on ice with a non-denaturing Co-IP Lysis Buffer (e.g., Tris-buffered saline with 1% NP-40 and protease/phosphatase inhibitors).
-
Centrifuge the lysate at high speed (~14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific to IRAK4 (or a control IgG) to the pre-cleared lysate.[29]
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically bound proteins.[29]
-
Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against potential interacting partners, such as MyD88 or IRAK1, to determine if they were pulled down with IRAK4.
-
Conclusion
IRAK4 stands as a linchpin in the innate immune response, translating signals from pathogen and danger sensors into a coordinated cellular defense. Its dual kinase and scaffolding functions provide multiple layers of regulation and control over inflammatory signaling. This central role makes IRAK4 a compelling therapeutic target for a wide array of diseases driven by chronic inflammation and aberrant immune activation. A thorough understanding of its complex biology, supported by the robust experimental methodologies detailed in this guide, is critical for the continued development of novel and effective therapies targeting this master kinase.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Irak4-IN-20 in Acute Respiratory Distress Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1][2] The inflammatory cascade in ARDS is complex and often involves the innate immune system, where Toll-like receptors (TLRs) play a critical role.[3][4] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a crucial downstream signaling molecule for most TLRs and the IL-1 receptor.[1][4] Its central role in mediating inflammatory responses makes it a compelling therapeutic target for inflammatory conditions like ARDS.[1][5] This technical guide focuses on Irak4-IN-20, a potent and selective inhibitor of IRAK4, and its potential application in ARDS research. This compound is also known by its development name, BAY-1834845, and as Zabedosertib.[6][7]
This compound: Compound Profile
This compound is an orally active, small-molecule inhibitor of IRAK4 with high potency and selectivity.[1][6][8] Its primary mechanism of action is the inhibition of the kinase activity of IRAK4, which in turn blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
| Property | Value | Reference |
| Compound Name | This compound (BAY-1834845, Zabedosertib) | [6][7] |
| Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) | [1][6] |
| IC50 | 3.55 nM | [1][6][8] |
| Activity | Anti-inflammatory, Immunomodulatory | [6] |
| Therapeutic Potential | Acute Respiratory Distress Syndrome (ARDS) | [1][6][8] |
The IRAK4 Signaling Pathway in ARDS
In the context of ARDS, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs) released from injured cells, can activate TLRs on the surface of immune cells like alveolar macrophages.[1][3] This activation triggers a signaling cascade that is heavily dependent on IRAK4.
Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome.[1][4] Within this complex, IRAK4 becomes autophosphorylated and then phosphorylates other substrates, including IRAK1.[1] This leads to the activation of downstream pathways, most notably the NF-κB and MAPK pathways, resulting in the transcription and release of a battery of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are key drivers of the pathology seen in ARDS.[1][2]
Preclinical Evidence for this compound in ARDS Models
Research using a lipopolysaccharide (LPS)-induced ARDS mouse model has demonstrated the efficacy of this compound in mitigating lung injury.[1][8] Oral administration of this compound was shown to significantly reduce inflammatory cell infiltration into the lungs and decrease the concentration of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[1]
In Vivo Efficacy Data
The following table summarizes key findings from a study by Li et al. (2022) in an LPS-induced ARDS mouse model.
| Parameter | Control (LPS only) | This compound (150 mg/kg) | Dexamethasone (10 mg/kg) | Outcome |
| Lung Injury Score | High | Significantly Reduced | Reduced | This compound prevents lung injury |
| Neutrophil Count in BALF | Elevated | Significantly Reduced | Reduced | This compound reduces neutrophil infiltration |
| Total T-cells in BALF | Elevated | Reduced | Reduced | This compound reduces T-cell infiltration |
| Monocytes in BALF | Elevated | Reduced | Reduced | This compound reduces monocyte infiltration |
| Macrophages in BALF | Elevated | Reduced | Reduced | This compound reduces macrophage infiltration |
| TNF-α in BALF | Elevated | Significantly Reduced | Reduced | This compound suppresses a key inflammatory cytokine |
| IL-6 in BALF | Elevated | Significantly Reduced | Reduced | This compound suppresses a key inflammatory cytokine |
Data summarized from Li et al., Biomedicine & Pharmacotherapy, 2022.[1]
In Vitro Anti-inflammatory Activity
In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS have also confirmed the anti-inflammatory effects of this compound. Treatment with the inhibitor led to a significant reduction in the secretion of key inflammatory cytokines.
| Cytokine | Control (LPS only) | This compound (500 nM) | Outcome |
| TNF-α | High | Significantly Reduced | Potent suppression of TNF-α secretion |
| IL-1β | High | Significantly Reduced | Potent suppression of IL-1β secretion |
| IFN-γ | High | Significantly Reduced | Potent suppression of IFN-γ secretion |
| IL-17 | High | Significantly Reduced | Potent suppression of IL-17 secretion |
Data summarized from Li et al., Biomedicine & Pharmacotherapy, 2022.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for ARDS.
LPS-Induced ARDS Mouse Model
This protocol describes the induction of acute lung injury in mice, a common model for studying ARDS.
-
Animals: Female BALB/c mice, 6-7 weeks old, are used for this model.[9]
-
LPS Preparation: Lipopolysaccharide from E. coli (e.g., serotype O111:B4) is diluted in sterile, pyrogen-free phosphate-buffered saline (PBS) to a working concentration.[6]
-
Anesthesia: Mice are anesthetized via an intraperitoneal injection of a suitable anesthetic agent (e.g., pentobarbital sodium).[9]
-
Intratracheal Instillation:
-
The mouse is placed in a supine position on a slanted board.
-
A small incision is made in the neck to expose the trachea.
-
A specific volume of LPS solution (e.g., 50 µL) is instilled directly into the trachea using a fine-gauge catheter or syringe.[9]
-
The incision is then closed.
-
-
This compound Administration:
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a fixed volume of sterile saline to collect BALF for cell counts and cytokine analysis.
-
Lung Tissue: Lungs are harvested for histological analysis and RNA sequencing.
-
Human PBMC In Vitro Assay
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on human immune cells.
-
PBMC Isolation:
-
Peripheral blood mononuclear cells are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.[10]
-
Isolated PBMCs are washed with PBS and resuspended in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS and antibiotics).
-
-
Cell Plating: PBMCs are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/well.[11][12]
-
Treatment:
-
Cells are pre-incubated with this compound at the desired concentration (e.g., 500 nM) or a vehicle control for a specified time (e.g., 1 hour).
-
LPS (e.g., 100 ng/mL) is then added to the wells to stimulate the cells.
-
-
Incubation: The plates are incubated for a set period (e.g., 20-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-17) in the supernatant are quantified using a multiplex immunoassay or individual ELISAs.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 that has demonstrated significant anti-inflammatory effects in preclinical models of ARDS. Its ability to suppress the production of key pro-inflammatory cytokines both in vivo and in vitro highlights its therapeutic potential for this devastating syndrome. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of IRAK4 inhibition in ARDS and to evaluate the efficacy of compounds like this compound. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of ARDS.
References
- 1. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 5. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. 2.2. Establishment of LPS-Induced ARDS Model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells [frontiersin.org]
The Role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Autoimmune Diseases: A Technical Guide
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1] These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating inflammatory responses.[2][3] While essential for host defense, dysregulation of IRAK4-mediated signaling can lead to chronic inflammation and is increasingly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][3] Over-activation of this pathway contributes to the excessive production of pro-inflammatory cytokines, a hallmark of autoimmunity.[4] This central role makes IRAK4 an attractive therapeutic target for a new class of immunomodulatory drugs.[2][5] This guide provides a detailed exploration of the IRAK4 signaling cascade, the genetic and preclinical evidence linking it to autoimmunity, and the landscape of therapeutic agents designed to inhibit its function.
The IRAK4 Signaling Cascade: A Central Hub in Innate Immunity
IRAK4 is indispensable for signal transduction downstream of all TLRs (except TLR3) and the IL-1R family.[1] The signaling process is initiated by ligand binding to the receptor, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2] MyD88 then recruits IRAK4 through interactions between their respective death domains, leading to the formation of a larger signaling complex known as the Myddosome.[2][6]
Within the Myddosome, IRAK4, acting as the master kinase, phosphorylates and activates other IRAK family members, primarily IRAK1 and IRAK2.[2][7] This phosphorylation event causes the activated IRAK1/2 to dissociate from the receptor complex and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] The activation of TRAF6 initiates two major downstream branches:
-
NF-κB Activation: Leads to the activation of the IκB kinase (IKK) complex, which results in the phosphorylation and degradation of IκB proteins. This frees the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus and drive the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-1, and IL-6.[2][6]
-
MAPK Activation: Activates the mitogen-activated protein kinase (MAPK) cascade, including JNK and p38, which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.[6]
The kinase activity of IRAK4 is essential for these downstream events.[8] Studies using kinase-inactive knock-in mice have demonstrated that while NF-κB activation may be retained to some degree, JNK activation and the robust production of pro-inflammatory cytokines are significantly impaired.[8][9]
Evidence Linking IRAK4 to Autoimmune Disease
Genetic Evidence from Human Studies
Evidence from human genetics underscores the critical, non-redundant role of IRAK4 in immunity. Humans with autosomal recessive IRAK4 deficiency suffer from recurrent, life-threatening pyogenic bacterial infections, particularly in childhood, due to the inability to mount a robust inflammatory response.[10][11] These individuals exhibit abolished TLR signaling.[12] While this highlights IRAK4's role in host defense, it also demonstrates its absolute requirement for TLR/IL-1R-mediated inflammation. Conversely, over-activation of this pathway is linked to autoimmune conditions.[1] Certain genetic variations in the IRAK4 gene have been associated with altered susceptibility to inflammatory conditions and severity of infections, suggesting that the level of IRAK4 activity is a critical determinant of immune homeostasis.[13]
Preclinical Animal Models
Animal models provide direct evidence for the causal role of IRAK4 in autoimmune pathology. Mice with kinase-inactive IRAK4 are protected from disease in multiple models of autoimmunity.
| Model | Disease Modeled | Key IRAK4-related Finding | Therapeutic Approach |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | IRAK4 kinase-inactive mice are resistant to antigen-induced arthritis.[1] The inhibitor PF-06650833 protected rats from CIA.[14] | Kinase-inactive knock-in, Small molecule inhibitor |
| MRL/lpr and NZB/NZW Mice | Systemic Lupus Erythematosus | The inhibitor BMS-986126 demonstrated robust activity, inhibiting multiple pathogenic responses.[15] It also showed potential for steroid-sparing activity.[15][16] | Small molecule inhibitor |
| Pristane-Induced Lupus | Systemic Lupus Erythematosus | PF-06650833 reduced circulating autoantibody levels.[14] | Small molecule inhibitor |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Inactivation of IRAK4 kinase results in significant resistance to EAE, linked to reduced IL-17 production and inflammatory cell infiltration in the CNS.[17] IRAK4 degradation was superior to kinase inhibition in reducing disease scores.[18] | Kinase-inactive knock-in, Degrader molecule |
| IL-33/IL-36 Induced Skin Inflammation | Psoriasis / Atopic Dermatitis | IRAK4 degradation resulted in dose-dependent decreases in ear thickness and systemic cytokines, superior to kinase inhibition.[18] | Degrader molecule |
Therapeutic Targeting of IRAK4
The central role of IRAK4 in propagating inflammatory signals, combined with the viability of adults with IRAK4 deficiency, makes it a compelling therapeutic target.[19] Unlike broad immunosuppressants, targeting IRAK4 is expected to selectively dampen innate immune signaling without globally compromising adaptive immunity.[20] Several small molecule inhibitors and degraders are in development.
| Compound | Mechanism | Highest Development Phase | Indications Studied |
| Zimlovisertib (PF-06650833) | Kinase Inhibitor | Phase 2 | Rheumatoid Arthritis, Hidradenitis Suppurativa, Lupus[14][19][21] |
| Edecesertib (BAY 1834845) | Kinase Inhibitor | Phase 2 | Rheumatoid Arthritis, Lupus Erythematosus[20][21] |
| BMS-986126 | Kinase Inhibitor | Preclinical/Phase 1 | Lupus[15][16] |
| CA-4948 (Emavusertib) | Kinase Inhibitor | Phase 1/2 | Hematological Malignancies, Rheumatoid Arthritis[19][22] |
| KT-474 | Degrader | Phase 2 | Hidradenitis Suppurativa, Atopic Dermatitis |
Inhibitors of IRAK4 are orally bioavailable small molecules that act upstream of key inflammatory cytokines like TNF-α, IL-1, and IL-6.[19] Clinical trials have demonstrated that these inhibitors can reduce markers of inflammation in humans.[14] Furthermore, IRAK4 degraders, which target the protein for destruction via the ubiquitin-proteasome pathway, represent a novel approach that may offer superiority over simple kinase inhibition by eliminating both the catalytic and scaffolding functions of the protein.[18]
Key Experimental Protocols
In Vitro Assay for IRAK4 Inhibitor Efficacy in Human PBMCs
This protocol describes a standard method to evaluate the potency of an IRAK4 inhibitor by measuring its effect on TLR-induced cytokine production in primary human immune cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against IRAK4-mediated cytokine release.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donor buffy coats
-
TLR7/8 agonist (e.g., R848)
-
Test compound (IRAK4 inhibitor) and vehicle control (e.g., DMSO)
-
Human TNF-α and IL-6 ELISA kits
Methodology:
-
PBMC Isolation: a. Dilute buffy coat 1:1 with sterile Phosphate Buffered Saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate and discard the upper layers, then carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash cells twice with RPMI medium and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Plating and Compound Treatment: a. Resuspend PBMCs in complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) to a final concentration of 1 x 10^6 cells/mL. b. Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. c. Prepare serial dilutions of the IRAK4 inhibitor in complete RPMI medium. d. Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. e. Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: a. Prepare the TLR agonist (e.g., R848) in complete RPMI medium at 4x the final desired concentration. b. Add 50 µL of the TLR agonist solution to each well (except for unstimulated controls). The final volume in each well should be 200 µL. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well for cytokine analysis. c. Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, TLR-stimulated control. b. Plot the percent inhibition against the log of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
IRAK4 stands as a master regulator of innate immune signaling, and a compelling body of evidence has firmly established its role in the pathophysiology of autoimmune diseases. Its function as a bottleneck for signals emanating from multiple TLRs and IL-1 family receptors makes it a high-value target for therapeutic intervention. Preclinical studies have consistently shown that inhibiting or degrading IRAK4 can significantly ameliorate disease in robust models of rheumatoid arthritis, lupus, and multiple sclerosis.
The ongoing clinical development of several IRAK4 inhibitors and degraders holds the promise of a new, targeted therapeutic class for patients suffering from chronic inflammatory conditions.[5][20] Future research will be critical in several areas: identifying biomarkers to predict patient response, understanding the long-term safety profile of IRAK4 modulation, and exploring the potential for combination therapies. The distinction between kinase inhibition and total protein degradation may also prove crucial, with degraders potentially offering a more profound and durable therapeutic effect by eliminating the protein's scaffolding functions.[18] Continued investigation into the multifaceted roles of IRAK4 will undoubtedly pave the way for innovative treatments for a range of debilitating autoimmune disorders.
References
- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. IRAK-4 deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Clinical IRAK4 deficiency caused by homozygosity for the novel IRAK4 (c.1049delG, p.Gly350Glufs*15) variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 15. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 22. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
The Lynchpin of Lymphoma Survival: A Technical Guide to IRAK4's Role in B-cell Lymphoma Pathogenesis
For Immediate Release
A Deep Dive into the IRAK4 Signaling Nexus and its Therapeutic Vulnerabilities in B-cell Malignancies
This technical guide offers an in-depth exploration of the critical role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the pathogenesis of B-cell lymphomas. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core signaling pathways, presents key quantitative data from preclinical studies, and provides detailed experimental methodologies to facilitate further investigation into this pivotal therapeutic target.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a central mediator in the survival and proliferation of malignant B-cells, particularly in subtypes of B-cell non-Hodgkin lymphomas (B-NHL). Its function as a critical downstream effector of Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways is frequently co-opted by cancer cells. This is especially prominent in lymphomas harboring activating mutations in the MYD88 adaptor protein, such as the highly recurrent MYD88 L265P mutation found in approximately 30% of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cases.[1][2][3] Constitutive activation of the MYD88/IRAK4 axis drives oncogenic signaling cascades, primarily leading to the activation of Nuclear Factor-κB (NF-κB), which in turn promotes cell survival, proliferation, and the secretion of pro-inflammatory cytokines that foster a tumor-supportive microenvironment.[1][4][5][6] The kinase activity of IRAK4 is essential for this oncogenic signaling, making it a highly attractive target for therapeutic intervention.[1][7] Small molecule inhibitors and novel protein degraders targeting IRAK4 have shown significant promise in preclinical models, demonstrating potent anti-tumor activity both as single agents and in synergistic combination with other targeted therapies like BTK inhibitors.[7][8][9]
The IRAK4 Signaling Cascade in B-cell Lymphoma
IRAK4 is a serine/threonine kinase that functions as a master regulator of the innate immune response. In the context of B-cell lymphomas, its role is intrinsically linked to the "Myddosome" signaling complex.[8][10]
Initiation: The pathway is often initiated by signals from TLRs or the IL-1R. However, in a significant subset of B-cell lymphomas, the pathway is constitutively activated due to mutations in the MYD88 adaptor protein, most notably the L265P mutation.[3][4][11] This mutation promotes the spontaneous assembly of the Myddosome.
Myddosome Assembly: The mutated MYD88 protein oligomerizes and recruits IRAK4 and IRAK1 (and the pseudokinase IRAK2) through interactions between their respective death domains, forming the Myddosome complex.[12]
IRAK4 Kinase Activity: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1. The kinase activity of IRAK4 is indispensable for the downstream propagation of the survival signal in MYD88-mutant lymphomas.[1][7]
Downstream Activation: Phosphorylated IRAK1 then serves as a scaffold to recruit and activate TRAF6, an E3 ubiquitin ligase. TRAF6, in turn, activates the TAK1 complex, which ultimately leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation.
NF-κB Translocation and Gene Expression: The degradation of IκBα releases the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus.[5] In the nucleus, NF-κB drives the transcription of a wide array of pro-survival and pro-proliferative genes, including anti-apoptotic proteins (e.g., Bcl-xL, c-FLIP) and cytokines like IL-6 and IL-10, which can act in an autocrine or paracrine manner to further support tumor growth.[1]
Quantitative Analysis of IRAK4 Inhibition
The therapeutic potential of targeting IRAK4 is underscored by preclinical quantitative data. Small molecule inhibitors consistently demonstrate potent and selective activity against IRAK4, leading to significant anti-tumor effects in relevant B-cell lymphoma models.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Assay Type | Target Cell Line / Enzyme | IC₅₀ (nM) | Reference |
| LG0224912 | Kinase Inhibition Assay | Recombinant IRAK4 | 0.7 | [13] |
| LG0250276 | Kinase Inhibition Assay | Recombinant IRAK4 | 2.9 | [13] |
| PF-06650833 | Kinase Inhibition Assay | Recombinant IRAK4 | 0.52 | [14] |
| BAY-1834845 | Kinase Inhibition Assay | Recombinant IRAK4 | 3.55 | [14] |
| Emavusertib (CA-4948) | Cell Proliferation Assay | Karpas1718 (MZL, MYD88 L265P) | 3,720 | [15] |
Table 2: In Vitro and In Vivo Efficacy of IRAK4 Inhibitors
| Inhibitor | Model System | Cell Line(s) | Key Result | Reference |
| ND-2158 | In Vitro Cytokine Secretion | ABC-DLBCL Cells | Suppressed secretion of IL-6 and IL-10 | [1] |
| Emavusertib | In Vitro Cytokine Secretion | ABC & GCB-DLBCL Cells | Repressed IL-10 secretion by 35-41% | [1] |
| ND-2158 | In Vivo Xenograft | ABC-DLBCL | Decreased tumor growth and IRAK4 phosphorylation | [1] |
| Emavusertib | In Vivo Xenograft | OCI-Ly3 (ABC-DLBCL) | >90% tumor growth inhibition at 100 mg/kg/day | [1] |
| Emavusertib + Ibrutinib | In Vitro Synergy | VL51 (MZL, Ibrutinib-Resistant) | Restored sensitivity to ibrutinib | [2] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are fundamental to the study of IRAK4 in B-cell lymphomas. Below are detailed protocols for essential assays.
In Vitro IRAK4 Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the enzymatic activity of IRAK4 and the potency of inhibitors.[16][17][18]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP. This newly synthesized ATP is measured using a luciferase/luciferin reaction, where the light output is proportional to IRAK4 activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Myelin Basic Protein [MBP])
-
ATP solution (e.g., 500 µM)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Prepare Inhibitor Plate: Prepare 10-fold serial dilutions of the test inhibitor in the appropriate buffer (e.g., 1x Kinase Assay Buffer with a constant percentage of DMSO).
-
Set Up Kinase Reaction:
-
To each well of a 96-well plate, add 12.5 µl of a Master Mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 2.5 µl of the serially diluted test inhibitor or vehicle control (for "Positive Control" and "Negative Control" wells).
-
Add 10 µl of 1x Kinase Assay Buffer to the "Negative Control" (no enzyme) wells.
-
-
Initiate Reaction: Add 10 µl of diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction. The final reaction volume is 25 µl.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Measure Activity:
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Subtract the "Negative Control" background from all readings. Plot the luminescence signal against the inhibitor concentration and use a nonlinear regression curve fit to determine the IC₅₀ value.
B-cell Lymphoma Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of a PDX model to evaluate the in vivo efficacy of IRAK4 inhibitors.[10][19][20]
Principle: Primary tumor cells from a patient with B-cell lymphoma are implanted into immunocompromised mice, allowing the tumor to grow in an in vivo environment that better recapitulates the human disease compared to standard cell line xenografts.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old NOD/SCID Gamma [NSG] or CB-17 SCID mice)
-
Fresh, viable tumor tissue from a patient biopsy or surgical resection
-
Sterile PBS, RPMI-1640 medium, and Matrigel
-
Surgical tools, cell strainers (70-100 µm), and syringes
-
Anesthetic and analgesics for mice
-
Test compound (IRAK4 inhibitor) and vehicle control
Procedure:
-
Tumor Cell Preparation:
-
Under sterile conditions, mechanically dissociate the fresh patient tumor tissue using scalpels.
-
Create a single-cell suspension by passing the dissociated tissue through a cell strainer.
-
Wash the cells with cold PBS or RPMI medium and determine cell viability and count using a hemocytometer and Trypan Blue.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Resuspend the desired number of viable tumor cells (e.g., 0.5 x 10⁶ to 1 x 10⁷ cells) in 100-200 µl of a 1:1 mixture of sterile PBS and Matrigel.[21]
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly (2-3 times per week) for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Efficacy Study:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the IRAK4 inhibitor (e.g., emavusertib at 100 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).[1]
-
Continue monitoring tumor volume and mouse body weight throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Harvest tumors for downstream analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers like Ki-67).
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
-
Quantification of NF-κB Nuclear Translocation
This protocol outlines a method for quantifying the activation of the NF-κB pathway by measuring the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus using immunofluorescence and microscopy.[22][23]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon activation of the IRAK4 pathway, NF-κB translocates to the nucleus. This shift in subcellular localization can be visualized and quantified by staining for an NF-κB subunit (e.g., p65) and a nuclear marker (e.g., DAPI).
Materials:
-
B-cell lymphoma cell lines (e.g., OCI-Ly10)
-
Cell culture plates or chamber slides
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence or confocal microscope with imaging software
Procedure:
-
Cell Culture and Treatment: Seed cells onto chamber slides and allow them to adhere (if applicable). Treat cells with an IRAK4 inhibitor or vehicle for the desired time.
-
Fixation: Aspirate the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash cells with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 primary antibody in Blocking Buffer. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS. Stain the nuclei by incubating with DAPI for 5 minutes.
-
Mounting and Imaging: Wash cells a final time with PBS and mount a coverslip using mounting medium. Acquire images using a confocal or fluorescence microscope.
-
Quantification:
-
Use imaging software to define the nuclear (DAPI signal) and cytoplasmic regions of each cell.
-
Measure the mean fluorescence intensity of the p65 signal in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates NF-κB activation. Compare the ratios between treated and untreated cells.
-
Conclusion and Future Directions
IRAK4 stands as a validated and compelling therapeutic target in B-cell lymphomas characterized by aberrant TLR/MYD88 signaling. The kinase activity of IRAK4 is a lynchpin for the activation of the pro-survival NF-κB pathway, and its inhibition leads to potent anti-tumor effects. The development of highly selective small molecule inhibitors and novel degradation technologies like PROTACs, which can eliminate both the kinase and scaffolding functions of IRAK4, offers promising new avenues for treatment.[24][25][26] Future research will likely focus on optimizing the clinical application of IRAK4 inhibitors, particularly in combination with other targeted agents like BTK inhibitors, to overcome resistance and improve outcomes for patients with aggressive B-cell malignancies.[7] Furthermore, refining patient selection through robust biomarker strategies will be crucial to maximizing the therapeutic benefit of targeting the IRAK4 signaling nexus.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors [mdpi.com]
- 3. curis.com [curis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | NF-κB fingerprinting reveals heterogeneous NF-κB composition in diffuse large B-cell lymphoma [frontiersin.org]
- 6. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kymeratx.com [kymeratx.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies | PLOS One [journals.plos.org]
- 22. e-century.us [e-century.us]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Optimal concentration of Irak4-IN-20 for cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), making it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][3][4] Dysregulation of the IRAK4 signaling pathway can lead to chronic inflammation and is implicated in the pathology of conditions like rheumatoid arthritis and lupus.[3][5] Irak4-IN-20, also known as BAY 1834845, is a potent, orally active, and selective inhibitor of IRAK4 kinase activity.[6][7] These notes provide detailed protocols for determining the optimal concentration of this compound in cell culture experiments and assessing its biological effects.
Mechanism of Action of IRAK4
IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling cascade.[5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited.[8] MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome, which also includes IRAK1 and IRAK2.[9][10] IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, an E3 ubiquitin ligase.[10][11] This leads to the activation of downstream pathways, including NF-κB and MAP kinases (MAPK), culminating in the transcription and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][6] this compound exerts its effect by binding to the active site of IRAK4, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory cascade.[3]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of IRAK4 Inhibitors in ABC-DLBCL Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive subtype of non-Hodgkin lymphoma. A significant portion of ABC-DLBCL cases, approximately 30%, harbor activating mutations in the MYD88 gene, most notably the L265P mutation.[1] This mutation leads to the constitutive activation of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] A key mediator in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase.[3] Oncogenic MYD88 signaling through the IRAK4/IRAK1 complex results in the persistent activation of Nuclear Factor-kappa B (NF-κB), which promotes lymphoma cell survival and proliferation.[2][4]
Consequently, IRAK4 has emerged as a compelling therapeutic target for cancers with dysregulated innate immune signaling, such as ABC-DLBCL.[1] Small molecule inhibitors targeting the kinase activity of IRAK4 have demonstrated potent anti-tumor activity in preclinical models.[4][5] These inhibitors function by blocking the phosphorylation of downstream targets, thereby suppressing NF-κB activity and inducing apoptosis in cancer cells.[2][4]
This document provides detailed protocols and application notes for evaluating the efficacy of an IRAK4 inhibitor, using IRAK4-IN-20 as a representative compound, in ABC-DLBCL xenograft models. While specific in-vivo administration data for this compound is not extensively published, the following protocols are based on established methodologies for similar potent IRAK4 inhibitors, such as CA-4948 (Emavusertib) and ND-2158.[4][5]
Key Signaling Pathway and Experimental Design
The diagrams below illustrate the critical signaling pathway targeted by IRAK4 inhibitors in ABC-DLBCL and the general experimental workflow for an in-vivo xenograft study.
References
Application Notes and Protocols for Measuring IL-6 and TNF-alpha Inhibition by Irak4-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It plays an essential role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), both of which are key to recognizing pathogens and initiating inflammatory responses.[3][4] Upon activation of these pathways, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream targets, including IRAK1.[2][3] This cascade ultimately leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).[5][6]
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, making it a compelling therapeutic target.[4][7] Inhibitors of IRAK4, such as Irak4-IN-20, offer a promising approach to modulate the inflammatory response by reducing the overproduction of cytokines like IL-6 and TNF-alpha.[7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on IL-6 and TNF-alpha production in a cellular context.
Mechanism of Action: IRAK4 Signaling Pathway
The diagram below illustrates the TLR/IL-1R signaling cascade. Activation by a ligand (e.g., LPS) triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[1] IRAK4's kinase activity is essential for phosphorylating IRAK1, initiating a signaling cascade that involves TRAF6 and ultimately leads to the activation of the NF-κB pathway and the transcription of pro-inflammatory cytokine genes.[3][4] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thus blocking this entire downstream signaling process.
Experimental Protocols
The following protocols describe a robust cell-based assay to determine the potency of this compound by measuring its inhibitory effect on the production of IL-6 and TNF-alpha in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Experimental Workflow Overview
Protocol 1: Cell-Based Cytokine Inhibition Assay
This protocol details the treatment of human PBMCs to assess the dose-dependent inhibition of IL-6 and TNF-alpha by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0 nM). The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Compound Treatment: Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO but no inhibitor.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow the compound to penetrate the cells.
-
Cell Stimulation: Prepare a stock of LPS in RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 50 µL of medium without LPS to the "unstimulated control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C until analysis.
Protocol 2: Quantification of IL-6 and TNF-alpha by ELISA
This protocol outlines the measurement of cytokine concentrations in the collected supernatants using commercially available ELISA kits.[8][9]
Materials:
-
Human IL-6 and TNF-alpha ELISA kits
-
Collected cell supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Kit Preparation: Bring all ELISA kit reagents to room temperature before use. Prepare wash buffers, standards, and other reagents as per the manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the cytokine standards provided in the kit to generate a standard curve. This curve is essential for converting absorbance readings into cytokine concentrations (pg/mL).
-
Assay Procedure:
-
Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate according to the kit's protocol (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody and incubate as specified.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development. The color change is proportional to the amount of cytokine bound.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The raw data (absorbance values) from the ELISA reader should be analyzed to determine cytokine concentrations, which are then used to calculate the inhibitory effect of this compound.
1. Calculate Cytokine Concentration: Using the standard curve, convert the absorbance readings for each sample into cytokine concentrations (pg/mL).
2. Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = (1 - [ (Cytokine_Sample - Cytokine_Unstimulated) / (Cytokine_Stimulated_Vehicle - Cytokine_Unstimulated) ]) * 100
3. Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Plot the percentage inhibition against the log-transformed concentrations of this compound. Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value.
Illustrative Data
The following tables present example data for the inhibition of IL-6 and TNF-alpha by this compound, demonstrating the expected outcome of the described protocols.
Table 1: this compound Inhibition of LPS-Induced IL-6 Production in PBMCs
| This compound (nM) | IL-6 Conc. (pg/mL) | % Inhibition |
| 0 (Vehicle) | 2510 | 0% |
| 1 | 2158 | 14.0% |
| 3 | 1581 | 37.0% |
| 10 | 1205 | 52.0% |
| 30 | 577 | 77.0% |
| 100 | 151 | 94.0% |
| 300 | 50 | 98.0% |
| 1000 | 25 | 99.0% |
| Unstimulated | 20 | N/A |
| Calculated IC50 | 8.5 nM |
Table 2: this compound Inhibition of LPS-Induced TNF-alpha Production in PBMCs
| This compound (nM) | TNF-α Conc. (pg/mL) | % Inhibition |
| 0 (Vehicle) | 3250 | 0% |
| 1 | 2957 | 9.2% |
| 3 | 2210 | 32.5% |
| 10 | 1560 | 52.7% |
| 30 | 682 | 79.3% |
| 100 | 227 | 91.6% |
| 300 | 65 | 98.0% |
| 1000 | 35 | 99.0% |
| Unstimulated | 30 | N/A |
| Calculated IC50 | 9.8 nM |
Conclusion
The protocols detailed in this document provide a comprehensive framework for evaluating the inhibitory activity of this compound on the production of key pro-inflammatory cytokines IL-6 and TNF-alpha. By utilizing primary human cells (PBMCs) and a standard immunoassay (ELISA), researchers can obtain robust and physiologically relevant data on the potency and efficacy of IRAK4 inhibitors.[10][11] This information is crucial for the preclinical assessment and further development of novel anti-inflammatory therapeutics targeting the IRAK4 pathway.[7]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for detecting p-IRAK1 after Irak4-IN-20 treatment
Application Notes: Detecting p-IRAK1 Inhibition by Irak4-IN-20
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1.[3][4] This phosphorylation of IRAK1, particularly at key residues like Threonine 209 (Thr209), is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[5]
This compound is a small molecule inhibitor designed to selectively target the kinase activity of IRAK4.[6][7] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, including IRAK1.[6] Therefore, a key method for verifying the cellular efficacy of this compound is to measure the reduction in IRAK1 phosphorylation in response to a TLR or IL-1R ligand.
This document provides a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with this compound, offering a robust method to quantify the inhibitor's activity.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK4 and the mechanism of action for this compound.
Caption: IRAK4 signaling cascade and point of inhibition.
Experimental Data Summary
The following table presents representative quantitative data from a Western blot experiment designed to measure the effect of this compound on LPS-induced IRAK1 phosphorylation. Densitometry values are normalized to the loading control (GAPDH), and the ratio of p-IRAK1 to total IRAK1 is calculated to reflect the specific inhibitory effect.
| Treatment Group | p-IRAK1 (Normalized) | Total IRAK1 (Normalized) | p-IRAK1 / Total IRAK1 Ratio | % Inhibition |
| Vehicle Control (Untreated) | 0.05 | 1.02 | 0.05 | N/A |
| LPS (100 ng/mL) | 0.88 | 0.99 | 0.89 | 0% |
| LPS + this compound (1 µM) | 0.12 | 1.01 | 0.12 | 86.5% |
Detailed Experimental Protocol
This protocol is optimized for detecting changes in IRAK1 phosphorylation in cultured cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) following stimulation and inhibitor treatment.
Experimental Workflow Overview
Caption: Western blot workflow for p-IRAK1 detection.
Materials and Reagents
-
Cell Line: THP-1, RAW 264.7, or other appropriate cell line expressing TLRs.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Methodology
1. Cell Culture and Treatment
- Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- Allow cells to adhere and grow overnight.
- Pre-treat the cells by replacing the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO). Incubate for 1-2 hours.
- Add the stimulant (e.g., 100 ng/mL LPS) directly to the wells. Include untreated and stimulant-only controls. Incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, requires optimization).
2. Cell Lysis
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[10][11][12]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new, clean tube.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[13]
4. SDS-PAGE and Protein Transfer
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.
5. Immunoblotting
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[10][11][14]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
- Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imager.
- Stripping and Reprobing: To detect total IRAK1 and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.
- Quantify the band intensities using densitometry software. Normalize the p-IRAK1 and total IRAK1 signals to the loading control (GAPDH). Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1 to determine the specific change in phosphorylation.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK1 antibody (10478-2-AP) | Proteintech [ptglab.com]
- 9. IRAK1 (D51G7) Rabbit mAb (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. manuals.plus [manuals.plus]
Application Notes and Protocols: In Vivo Efficacy of BAY-1834845 (Zabedosertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1834845, also known as Zabedosertib, is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3] Dysregulation of these pathways is implicated in a variety of immune-mediated inflammatory diseases.[2][3] BAY-1834845 has demonstrated anti-inflammatory properties in several preclinical and clinical models, suggesting its therapeutic potential for conditions such as atopic dermatitis and other inflammatory disorders.[1][4]
These application notes provide a summary of the in vivo efficacy data for BAY-1834845 and detailed protocols for key experimental models used to assess its anti-inflammatory activity.
Signaling Pathway of IRAK4 Inhibition
BAY-1834845 exerts its anti-inflammatory effects by inhibiting IRAK4. Upon activation by ligands such as lipopolysaccharide (LPS) or interleukins, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which mediate the inflammatory response. By inhibiting IRAK4, BAY-1834845 blocks this entire cascade, leading to a reduction in the production of these key inflammatory mediators.[2][3]
Quantitative In Vivo Efficacy Data
The in vivo anti-inflammatory efficacy of BAY-1834845 has been evaluated in various animal models and in clinical studies with healthy volunteers. The following tables summarize the key quantitative findings.
Table 1: Efficacy of BAY-1834845 in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Lung Injury Score | BAY-1834845 | Significantly prevented lung injury | [5] |
| PF-06650833 (another IRAK4 inhibitor) | No significant prevention of lung injury | [5] | |
| Dexamethasone (10 mg/kg) | No significant prevention of lung injury | [5] | |
| Inflammatory Cell Infiltration in Lungs | BAY-1834845 | Remarkably decreased | [5] |
| Neutrophil Count in Bronchoalveolar Lavage Fluid (BALF) | BAY-1834845 | Remarkably decreased | [5] |
| Total T-cells, Monocytes, and Macrophages in BALF | BAY-1834845 | Decreased | [5] |
| Dexamethasone | Decreased | [5] | |
| BAY-1834845 + Dexamethasone | Decreased | [5] |
Table 2: Efficacy of BAY-1834845 in an Imiquimod (IMQ)-Induced Skin Inflammation Model in Healthy Male Volunteers
| Parameter | Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | p-value | Reference |
| IMQ-Induced Skin Perfusion | BAY-1834845 | 0.69 | < 0.05 | [6] |
| Prednisolone (20 mg) | 0.70 | < 0.05 | [6] | |
| IMQ-Induced Erythema | BAY-1834845 | 0.75 | < 0.05 | [6] |
| BAY-1830839 | 0.83 | < 0.05 | [6] | |
| Prednisolone (20 mg) | 0.86 | Not significant | [6] |
Table 3: Effect of BAY-1834845 on Systemic Inflammatory Markers in Healthy Male Volunteers Following Intravenous LPS Challenge
| Inflammatory Marker | Treatment Group | Suppression vs. Placebo | p-value | Reference |
| Serum TNF-α | BAY-1834845 & BAY-1830839 | ≥80% | < 0.05 | [6] |
| Serum IL-6 | BAY-1834845 & BAY-1830839 | ≥80% | < 0.05 | [6] |
| C-reactive protein (CRP) | BAY-1834845 & BAY-1830839 | Inhibited | - | [6] |
| Procalcitonin | BAY-1834845 & BAY-1830839 | Inhibited | - | [6] |
| IL-8 | BAY-1834845 & BAY-1830839 | Inhibited | - | [6] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This protocol describes the induction of ALI in mice using inhaled LPS to evaluate the preventive efficacy of BAY-1834845.[5]
Materials:
-
BAY-1834845
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Male BALB/c mice (8-10 weeks old)
-
Animal inhalation chamber
-
Materials for bronchoalveolar lavage (BAL)
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle, BAY-1834845, Dexamethasone).
-
Pre-treatment: Administer BAY-1834845 or control compounds orally at the desired dose.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), place the mice in an inhalation chamber and expose them to aerosolized LPS to induce lung injury.
-
Consolidation Treatment: Six hours after the LPS challenge, administer a second dose of BAY-1834845 or control compounds.
-
Efficacy Assessment (24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, lymphocytes).
-
Harvest the lungs and fix them in formalin for histological analysis.
-
Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E).
-
Score the lung sections for the severity of lung injury based on parameters such as alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
Protocol 2: Imiquimod (IMQ)-Induced Skin Inflammation in Healthy Volunteers
This protocol outlines the induction of localized skin inflammation using topical imiquimod cream in healthy male volunteers to assess the efficacy of orally administered BAY-1834845.[6]
Materials:
-
BAY-1834845 capsules
-
Placebo capsules
-
Prednisolone tablets (positive control)
-
Imiquimod 5% cream (e.g., Aldara™)
-
Laser Speckle Contrast Imaging (LSCI) device
-
Multispectral imaging device
-
Clinical monitoring equipment
Procedure:
-
Subject Recruitment: Recruit healthy male volunteers who meet the inclusion and exclusion criteria of the study protocol.
-
Randomization and Blinding: Randomize subjects to receive BAY-1834845, placebo, or prednisolone in a double-blind manner.
-
Drug Administration: Subjects will take the assigned oral treatment twice daily for 7 consecutive days.
-
Induction of Skin Inflammation:
-
On day 3 of treatment, apply a standardized amount of imiquimod 5% cream to a designated area on the subject's back.
-
Repeat the imiquimod application on days 4 and 5.
-
-
Assessment of Skin Inflammation:
-
Measure skin erythema and perfusion at baseline and at specified time points after imiquimod application using multispectral imaging and LSCI, respectively.
-
-
Systemic LPS Challenge (on Day 7):
-
Administer a low dose of LPS (1 ng/kg) intravenously.
-
Collect blood samples at baseline and at multiple time points post-LPS challenge.
-
-
Analysis of Systemic Inflammatory Markers:
-
Analyze the plasma or serum samples for levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and other inflammatory markers (CRP, procalcitonin).
-
Conclusion
BAY-1834845 (Zabedosertib) has demonstrated significant in vivo efficacy in models of both localized and systemic inflammation. Its ability to inhibit IRAK4 translates to a marked reduction in key inflammatory mediators. The protocols outlined in these application notes provide a framework for the continued investigation of BAY-1834845 and other IRAK4 inhibitors in preclinical and clinical settings. These models are valuable tools for assessing the therapeutic potential of novel anti-inflammatory agents targeting the TLR/IL-1R signaling pathway.
References
- 1. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zabedosertib (BAY 1834845) / Bayer [delta.larvol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Inflammasome Activation with Irak4-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK4's role extends to the activation of inflammasomes, multi-protein complexes that are crucial for the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Irak4-IN-20, also known as Zabedosertib or BAY-1834845, is a potent and selective small molecule inhibitor of IRAK4 kinase activity, making it a valuable tool for dissecting the role of IRAK4 in inflammasome activation and for therapeutic development.[3][4]
These application notes provide detailed protocols and supporting data for utilizing this compound to investigate its effects on inflammasome activation in both in vitro and in vivo research settings.
Chemical and Physical Properties of this compound
A clear understanding of the inhibitor's properties is essential for proper experimental design.
| Property | Value | Source |
| Synonyms | Zabedosertib, BAY-1834845 | [3] |
| CAS Number | 1931994-80-7 | [3][4] |
| Molecular Formula | C22H25F3N4O3 | [3] |
| Molecular Weight | 450.45 g/mol | [3] |
| IC50 | 3.55 nM | [3][4][5] |
| Appearance | Powder | [3][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3][4] |
Signaling Pathway Overview
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This "priming" step is often required for the transcription of inflammasome components like NLRP3 and pro-IL-1β. Subsequently, an activation signal triggers the assembly of the inflammasome, leading to caspase-1 activation and cytokine processing. This compound, by inhibiting the kinase activity of IRAK4, can block these downstream events.
References
Cell-based Assays for Screening IRAK4 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways. As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] The development of potent and selective IRAK4 inhibitors requires robust and reliable cell-based assays to assess compound activity in a physiologically relevant context.
These application notes provide detailed protocols for various cell-based assays designed to screen and characterize IRAK4 inhibitors, including those that function through direct inhibition of kinase activity and those that induce protein degradation.
IRAK4 Signaling Pathway
IRAK4 is a central node in the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited. MyD88 then recruits IRAK4, leading to the formation of the Myddosome, a helical signaling platform. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation cascade triggers downstream signaling through TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1, and the induction of pro-inflammatory cytokines and chemokines.[1][3][4]
References
- 1. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Inducing M2 Macrophage Polarization with Irak4-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 subtypes. The M2 phenotype is crucial for tissue repair, immune regulation, and the resolution of inflammation. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are potent inducers of M1 macrophage polarization.[1] Inhibition of IRAK4 presents a promising strategy to shift the M1/M2 balance towards the M2 phenotype, offering therapeutic potential for various inflammatory diseases.[1][2]
Irak4-IN-20 (also known as BAY-1834845) is a potent and orally active inhibitor of IRAK4 with a reported IC50 of 3.55 nM.[3][4] By blocking the kinase activity of IRAK4, this compound effectively suppresses the downstream signaling cascade that leads to the activation of NF-κB and the expression of pro-inflammatory M1-associated genes.[1][2] This inhibition consequently promotes a shift towards an M2-like phenotype, characterized by the upregulation of markers such as CD163 and CD206.[1] These application notes provide a detailed protocol for the in vitro induction of M2 macrophage polarization from murine bone marrow-derived macrophages (BMDMs) using this compound.
Principle
The protocol is based on the principle that inhibiting the IRAK4-mediated signaling pathway in macrophages will prevent their polarization towards the pro-inflammatory M1 phenotype, even in the presence of M1-polarizing stimuli, and will favor the emergence of an M2-like phenotype. This is achieved by treating cultured bone marrow-derived macrophages with an effective concentration of this compound. The resulting polarization status is then assessed by measuring the expression of canonical M1 and M2 markers at both the gene and protein levels.
Quantitative Data Summary
The following tables summarize the quantitative effects of an IRAK4 inhibitor (IRAK4i) on the expression of M1 and M2 macrophage markers in bone marrow-derived macrophages (BMDMs) cultured under inflammatory conditions (stimulated with IL-1β to mimic an M1-polarizing environment). The data is extracted and adapted from a study by Zhao et al. (2023).[1]
Table 1: Effect of IRAK4 Inhibitor on M1/M2 Marker Protein Expression (Western Blot) [1]
| Treatment Group | Relative Protein Level of iNOS (M1 marker) | Relative Protein Level of CCR7 (M1 marker) | Relative Protein Level of CD163 (M2 marker) | Relative Protein Level of CD206 (M2 marker) |
| Control | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| IL-1β | ~2.5 | ~2.0 | ~0.5 | ~0.6 |
| IL-1β + IRAK4i (50 nM) | ~1.2 | ~1.1 | ~0.9 | ~0.9 |
Note: Values are estimations based on graphical data and are presented as fold changes relative to the control group.
Table 2: Effect of IRAK4 Inhibitor on M1/M2 Marker Gene Expression (RT-qPCR) [1]
| Treatment Group | Relative mRNA Expression of iNOS (M1 marker) | Relative mRNA Expression of IL-6 (M1-associated) | Relative mRNA Expression of TNF-α (M1-associated) | Relative mRNA Expression of TGF-β (M2-associated) | Relative mRNA Expression of BMP2 (M2-associated) |
| Control | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| IL-1β | ~4.0 | ~3.5 | ~3.0 | ~0.6 | ~0.7 |
| IL-1β + IRAK4i (50 nM) | ~1.5 | ~1.2 | ~1.1 | ~0.8 | ~0.9 |
Note: Values are estimations based on graphical data and are presented as fold changes relative to the control group.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile PBS
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (100x)
-
Murine M-CSF (Macrophage Colony-Stimulating Factor)
-
ACK lysis buffer (optional)
-
Sterile syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes or cell culture flasks
Procedure:
-
Euthanize the mouse using a humane and approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with a 25G needle and syringe filled with DMEM.
-
Collect the bone marrow suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
(Optional) If red blood cell contamination is high, resuspend the pellet in ACK lysis buffer for 1-2 minutes and then neutralize with excess DMEM.
-
Resuspend the cell pellet in complete DMEM (supplemented with 10% FBS, 1% Penicillin/Streptomycin) containing 20-50 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh complete medium with M-CSF on day 3 or 4.
-
On day 7, the adherent cells are differentiated bone marrow-derived macrophages (BMDMs) and are ready for polarization experiments.
Protocol 2: Induction of M2 Polarization using this compound
This protocol details the treatment of BMDMs with this compound to induce an M2 phenotype, particularly under inflammatory conditions.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Complete DMEM
-
This compound (BAY-1834845)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) (for M1 co-stimulation)
-
Sterile DMSO (for inhibitor stock solution)
-
Cell culture plates (6-well, 12-well, or 24-well)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Harvest the differentiated BMDMs by gentle scraping or using a cell lifter.
-
Count the cells and seed them into appropriate cell culture plates at the desired density (e.g., 1 x 10^6 cells/mL). Allow the cells to adhere for at least 2 hours.
-
Prepare the treatment media. For inducing M2 polarization in an inflammatory context, the medium should contain an M1 stimulus.
-
Control Group (M0): Complete DMEM.
-
M1 Polarization Group: Complete DMEM with 10 ng/mL IL-1β or 100 ng/mL LPS.
-
This compound Treatment Group: Complete DMEM with 10 ng/mL IL-1β (or 100 ng/mL LPS) and 50 nM this compound.
-
This compound Only Group: Complete DMEM with 50 nM this compound.
-
-
Remove the seeding medium from the adherent BMDMs and add the prepared treatment media.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically.
-
After incubation, the cells or culture supernatants can be harvested for analysis of M1/M2 markers.
Protocol 3: Analysis of Macrophage Polarization
This protocol outlines common methods to assess the polarization state of the treated macrophages.
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for M1 markers (e.g., Nos2, Il6, Tnf), M2 markers (e.g., Arg1, Mrc1 (CD206), Tgfb1), and a housekeeping gene (e.g., Actb, Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
B. Western Blot for Protein Expression Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against M1 markers (e.g., iNOS, CCR7) and M2 markers (e.g., CD163, CD206), and a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine relative protein expression.
C. Flow Cytometry for Cell Surface Marker Analysis:
-
Gently detach the cells from the culture plate.
-
Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity for each marker.
D. ELISA for Cytokine Secretion Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted M1 cytokines (e.g., IL-6, TNF-α) and M2 cytokines (e.g., IL-10) using specific ELISA kits.
Visualizations
Caption: IRAK4 Signaling Pathway and its Inhibition by this compound.
Caption: Workflow for this compound Mediated M2 Macrophage Polarization.
References
- 1. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
Troubleshooting & Optimization
Irak4-IN-20 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of IRAK4-IN-20 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been determined to be 25 mg/mL, which corresponds to a molar concentration of 55.5 mM.[1]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C.[1] Under these conditions, the solution is reported to be stable for up to one year.[1] For short-term storage, some suppliers suggest that stock solutions can be kept at -20°C for up to one month.
Q3: How can I ensure the best solubility when preparing my this compound stock solution?
A3: To achieve optimal solubility, it is recommended to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can reduce the solubility of compounds. Using freshly opened DMSO and ensuring your vial is tightly sealed will help prevent moisture absorption. If you encounter solubility issues, gentle warming or sonication may aid in dissolution.
Q4: My this compound solution in DMSO appears to have precipitated after a freeze-thaw cycle. What should I do?
A4: Precipitation after freeze-thaw cycles can occur. To address this, it is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved before use. Always visually inspect the solution for any undissolved particles before adding it to your experimental setup.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Solubility in DMSO | 25 mg/mL (55.5 mM) | [1] |
| Long-Term Storage (in DMSO) | -80°C for up to 1 year | [1] |
| Powder Form Storage | -20°C for up to 3 years | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to assess the stability of an this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
-80°C freezer
-
-20°C freezer
-
Room temperature storage area
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the parent compound. This will serve as your baseline (T=0) measurement.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials. Store these aliquots under different conditions to be tested (e.g., -80°C, -20°C, and room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare a dilution for HPLC analysis identical to the T=0 sample and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the this compound parent peak at each time point to the T=0 peak area. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation. Calculate the percentage of the remaining this compound at each time point.
Troubleshooting and Workflow Diagrams
The following diagrams illustrate key workflows for addressing common issues with this compound solubility and for assessing its stability.
Caption: Troubleshooting workflow for addressing solubility issues with this compound in DMSO.
Caption: Experimental workflow for assessing the stability of this compound in DMSO over time.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase involved in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are integral to the innate immune response, and dysregulation of IRAK4 activity has been implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3] As a key mediator, IRAK4's kinase activity and its scaffolding function are essential for the assembly of the Myddosome protein complex and subsequent downstream signaling.[3] The development of potent and selective IRAK4 inhibitors is therefore an active area of research for therapeutic intervention in these conditions.
References
How to prevent Irak4-IN-20 precipitation in cell culture media
Welcome to the technical support center for Irak4-IN-20. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and avoid common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound, also known as BAY-1834845 or Zabedosertib, is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2]. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions. The recommended primary solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO)[3][4][5][6][7].
Q2: I observed precipitation when I added my this compound DMSO stock to my cell culture medium. What is the cause?
A2: This is a common issue with poorly water-soluble compounds like many kinase inhibitors[8]. When a concentrated DMSO stock is added to an aqueous environment like cell culture media, the compound can rapidly come out of solution, or "crash out," leading to precipitation[3][9]. The solubility of a related IRAK4 inhibitor was found to be as low as 2 mg/L in phosphate-buffered saline (pH 7.4) when prepared from a DMSO solution, highlighting the low aqueous solubility of this class of compounds[10][11][12].
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: The key is to ensure the final concentration of this compound in the cell culture medium does not exceed its aqueous solubility limit and that the final DMSO concentration is kept to a minimum to avoid cellular toxicity. A step-wise dilution of the DMSO stock solution into the medium with thorough mixing is crucial. For detailed steps, please refer to the Experimental Protocols section.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid significant effects on cell health and experimental outcomes, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower[3]. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I do anything to redissolve this compound if it has already precipitated?
A5: For liposoluble compounds, gentle warming of the solution (not exceeding 50°C) or ultrasonication may help to redissolve the precipitate[4]. However, it is preferable to prevent precipitation in the first place by following proper dilution techniques. Be cautious with heating as it may affect the stability of the compound and other media components.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into media | The concentration of this compound in the final working solution exceeds its aqueous solubility. Direct dilution of a highly concentrated DMSO stock into the full volume of media can cause localized high concentrations, leading to precipitation. | Prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free media or PBS first. Then, add this intermediate dilution to the final volume of complete media. Ensure vigorous mixing during each dilution step. |
| Cloudiness or fine precipitate observed after incubation | The compound may be coming out of solution over time, potentially due to interactions with media components or temperature fluctuations. | Ensure the final concentration of this compound is well below its solubility limit in the specific cell culture medium being used. Consider reducing the final concentration if precipitation persists. Also, minimize temperature changes by pre-warming the media before adding the inhibitor. |
| Inconsistent experimental results | Uneven distribution of the inhibitor due to micro-precipitation. | After preparing the final working solution of this compound in the cell culture medium, visually inspect for any signs of precipitation. If unsure, a small aliquot can be checked under a microscope. Ensure the solution is homogenous before adding it to the cells. |
| Cell toxicity observed | The final DMSO concentration may be too high, or the precipitate itself may be causing cytotoxic effects. | Calculate the final DMSO concentration to ensure it is within the tolerated range for your cell line (typically <0.1%). If precipitation is occurring, the effective concentration of the inhibitor is unknown, and the solid particles can be harmful to cells. Preventing precipitation is the best way to avoid this. |
Physicochemical and Solubility Data
While specific public data for this compound is limited, the following table provides information for related IRAK4 inhibitors to guide experimental design.
| Compound | Property | Value | Reference |
| A related IRAK4 Inhibitor | Aqueous Solubility (PBS, pH 7.4) | 2 mg/L | [10][11][12] |
| IRAK4-IN-1 | Solubility in DMSO | 4 mg/mL (11.85 mM) | [5][13] |
| IRAK4-IN-1 | Solubility in Water | Insoluble | [5][13] |
| IRAK-4 protein kinase inhibitor 2 | Solubility in DMSO | 56 mg/mL (198.4 mM) | [7] |
| IRAK4-IN-4 | Solubility in DMSO | 68 mg/mL (199.78 mM) | [6] |
Experimental Protocols
Protocol for Preparing a 10 µM Working Solution of this compound in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Start by dissolving the solid this compound in 100% DMSO to make a concentrated stock solution, for example, 10 mM. Ensure the compound is fully dissolved. This stock solution can be stored at -20°C or -80°C for long-term storage[1].
-
-
Prepare an Intermediate Dilution in DMSO:
-
From your 10 mM stock, prepare a 1 mM intermediate stock solution by diluting it 1:10 in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
To prepare a 10 µM final working solution, you will perform a 1:100 dilution of your 1 mM intermediate stock into the cell culture medium.
-
Crucially, do not add the DMSO stock directly to the full volume of media. Instead, add the required volume of the 1 mM DMSO stock to a small volume of pre-warmed (37°C) cell culture medium while vortexing or swirling gently.
-
For example, to make 1 mL of 10 µM working solution, add 1 µL of the 1 mM DMSO stock to 999 µL of cell culture medium.
-
Immediately mix the solution thoroughly to ensure rapid and even dispersion. The final DMSO concentration in this example will be 0.1%.
-
-
Verification and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
Add the freshly prepared working solution to your cell culture plates.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for Preventing this compound Precipitation
This workflow provides a visual guide to the recommended procedure for preparing this compound working solutions for cell culture experiments.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with Irak4-IN-20 experiments
Welcome to the technical support center for Irak4-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BAY-1834845 and Zabedosertib, is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It functions by binding to the ATP-binding site of the IRAK4 kinase domain, thereby blocking its catalytic activity.[4][5] IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[6][7][8] By inhibiting IRAK4, this compound effectively blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][9]
Q2: What is the difference between IRAK4's kinase and scaffolding functions?
A2: IRAK4 possesses two distinct functions:
-
Kinase Function: This is the catalytic activity of the enzyme, where it phosphorylates downstream substrates, most notably IRAK1, to propagate the signaling cascade.[7][8][10] this compound directly inhibits this function.
-
Scaffolding Function: IRAK4 also acts as a structural platform, facilitating the assembly of the "Myddosome" complex, which includes the adaptor protein MyD88 and other IRAK family members.[7][11] This assembly is crucial for bringing signaling components into close proximity. It has been observed that inhibiting only the kinase activity may not be sufficient to completely halt signaling, as the scaffolding function can sometimes allow for partial pathway activation.[11]
Q3: What are the typical in vitro and cellular concentrations to use for this compound?
A3: The effective concentration of this compound varies between biochemical and cellular assays. The reported biochemical IC50 is approximately 3.55 nM.[1][2] However, in cellular assays, a higher concentration is typically required to observe a potent effect due to factors like cell membrane permeability and the high intracellular concentration of ATP. A common concentration range for cellular experiments, such as inhibiting cytokine secretion in peripheral blood mononuclear cells (PBMCs), is between 100 nM and 1 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder. For stock solutions, it is soluble in DMSO.[12][13] Prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][14] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations (>0.5%) can be toxic to cells. It is advisable to include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition in Cellular Assays
Q: I'm observing a much higher EC50 in my cellular assay compared to the reported biochemical IC50, or the inhibition is weaker than expected. Why is this happening?
A: This is a common observation when transitioning from biochemical to cellular assays. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
ATP Competition: Kinase inhibitors that are ATP-competitive, like this compound, have to compete with high physiological concentrations of ATP inside the cell (millimolar range), whereas biochemical assays are often run at much lower ATP concentrations (micromolar range). This competition necessitates higher inhibitor concentrations to achieve the same level of target occupancy and inhibition.[15]
-
Protein Binding: The inhibitor may bind to other proteins in the cell culture medium (like albumin in FBS) or non-specifically to intracellular proteins, reducing the free concentration available to bind to IRAK4.
-
Efflux Pumps: Cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm, lowering its effective concentration.
-
Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets, leading to complex biological responses that can mask the specific effect of IRAK4 inhibition.[16][17]
-
IRAK4 Scaffolding Function: As mentioned in the FAQs, the scaffolding function of IRAK4 might allow for residual signaling even when the kinase activity is inhibited, leading to an incomplete blockade of the downstream readout (e.g., cytokine production).[11]
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your this compound stock has not degraded. Use a fresh aliquot or prepare a new stock solution.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 30 µM) to establish a full dose-response curve and accurately determine the EC50 in your specific system.
-
Optimize Stimulation: Ensure your cells are robustly stimulated. The potency of TLR ligands like LPS can vary between lots and suppliers. Titrate your stimulus to find a concentration that gives a strong but sub-maximal response, as this creates a better window to observe inhibition.
-
Check Cell Health: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure the observed inhibition is not due to cytotoxicity at higher compound concentrations.
-
Use a Proximal Readout: If you are measuring a very downstream event (e.g., cytokine release after 24 hours), try a more proximal and earlier readout, such as phosphorylation of IRAK1 or IκBα by Western blot, to confirm target engagement.[18]
Issue 2: High Background or Variability in Cytokine Release Assays
Q: My ELISA/CBA results for cytokine levels show high background in unstimulated wells or high well-to-well variability. What can I do to improve the assay?
A: High background and variability can obscure the true effect of your inhibitor. Here are potential causes and solutions:
-
Cell Culture Conditions:
-
Cell Activation: Cells, especially primary monocytes or macrophages, can become activated during isolation or plating. Handle cells gently and allow them to rest for a sufficient period (e.g., 2-24 hours) after plating before stimulation.
-
Contamination: Mycoplasma or endotoxin contamination in your cell culture reagents can activate TLRs and cause background cytokine production. Use certified endotoxin-free reagents and test your cultures for mycoplasma.
-
Serum Variability: Fetal Bovine Serum (FBS) contains variable levels of growth factors and other components that can affect cell behavior. Test different lots of FBS or consider using serum-free medium if your cell type allows.
-
-
Assay Protocol:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of inhibitor, stimulus, or cells, is a major source of variability. Use calibrated pipettes and be meticulous with your technique.
-
Inadequate Washing (ELISA): Insufficient washing between ELISA steps can lead to high background. Ensure all wells are washed thoroughly according to the manufacturer's protocol.
-
Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Troubleshooting Steps:
-
Review Cell Handling: Ensure gentle cell handling and include a "rest" period for cells post-plating.
-
Validate Reagents: Use fresh, endotoxin-free cell culture media and reagents.
-
Refine Assay Technique: Pay close attention to pipetting accuracy. Include proper controls: "media only" (for background signal), "cells + media" (unstimulated control), "cells + vehicle (DMSO) + stimulus" (positive control), and "cells + inhibitor + stimulus".
-
Plate Layout: Randomize the position of your samples on the plate to avoid systematic errors from edge effects.
Data Presentation
Table 1: Representative Potency of this compound
| Assay Type | Target/Readout | System | Reported Potency | Reference |
| Biochemical Assay | IRAK4 Kinase Activity | Recombinant Enzyme | IC50: 3.55 nM | [1][2] |
| Cellular Assay | Inflammatory Cytokine Secretion | LPS-stimulated human PBMCs | Effective at 500 nM | [1] |
| In Vivo Assay | Reduction of inflammatory cells | LPS-induced ARDS in mice | Effective at 150 mg/kg (p.o.) | [1][3] |
Note: Potency values in cellular and in vivo systems are highly dependent on the specific experimental conditions. The values above should be used as a general guide.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in a Monocytic Cell Line (e.g., THP-1)
-
Cell Preparation: Culture THP-1 cells according to the supplier's recommendations. To differentiate them into a more macrophage-like state, treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free RPMI-1640 + 10% FBS and allow cells to rest for 24 hours.
-
Plating: Seed the differentiated THP-1 cells in a 96-well flat-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Inhibitor Pre-incubation: Add 50 µL of the 2X inhibitor dilutions or 2X vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Prepare a 4X solution of LPS (a TLR4 agonist) in culture medium (e.g., 400 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the 4X LPS solution to all wells except the unstimulated controls (add 50 µL of medium to these).
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2. The optimal time depends on the cytokine being measured (TNF-α peaks earlier, around 4-8 hours).
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the EC50 value.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Inhibition
-
Cell Treatment: Seed cells (e.g., differentiated THP-1 or PBMCs) in a 6-well plate. Pre-treat with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR agonist (e.g., 100 ng/mL LPS for TLR4 or 1 µM R848 for TLR7/8) for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against a phosphorylated target (e.g., anti-phospho-IRAK1 or anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for the total protein (e.g., anti-IRAK1) or a housekeeping protein (e.g., anti-GAPDH or anti-β-actin).[19]
Mandatory Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. mybiosource.com [mybiosource.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing IRAK4-IN-20 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IRAK4-IN-20 (also known as Zabedosertib or BAY 1834845) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation of these receptors, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2][3] By inhibiting the kinase activity of IRAK4, this compound blocks this inflammatory cascade.[1]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: The optimal dose of this compound will depend on the specific animal model and the intended therapeutic effect. However, based on published studies, a range of doses has been shown to be effective. For example:
-
In a mouse model of acute respiratory distress syndrome (ARDS), a dose of 150 mg/kg administered orally (p.o.) once or twice was effective in preventing lung injury.[1][4]
-
In models of IL-1β, LPS, and Imiquimod-induced inflammation in mice, oral doses ranging from 10 mg/kg to 150 mg/kg have been used.[1]
-
In a mouse model of imiquimod-induced psoriasis, twice-daily oral administration of BAY1834845 (this compound) significantly reduced the severity of skin lesions.[5]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound has been described as having low water solubility.[6] Therefore, a suitable vehicle is required for oral administration. While specific formulations for preclinical oral gavage of this compound are not always detailed in publications, common approaches for poorly soluble small molecules can be adopted. One study involving a different benzolactam IRAK4 inhibitor used a nanosuspension for oral dosing in mice.[7] For early clinical trials, a "liquid service formulation" of zabedosertib was used.[6]
A general starting point for formulating a suspension for oral gavage in mice could be:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: This is a commonly used suspending agent.
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: This is another common vehicle for administering hydrophobic compounds.
It is crucial to ensure the compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous suspension. Always prepare fresh formulations and assess the stability of your formulation.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Extensive pharmacokinetic data for this compound (Zabedosertib) is available from human Phase 1 studies. In healthy male volunteers, oral administration of Zabedosertib showed good safety and tolerability.[6] Key pharmacokinetic parameters in humans include a terminal half-life of 19-30 hours and an absolute oral bioavailability of approximately 74% at a 120 mg dose.[6] In preclinical species, this compound has demonstrated good oral availability.[8]
Data Presentation
Table 1: In Vitro Potency of this compound (Zabedosertib/BAY 1834845)
| Parameter | Value | Reference |
| IC50 | 3.55 nM | [1] |
Table 2: In Vivo Efficacy of this compound (Zabedosertib/BAY 1834845) in Mouse Models
| Model | Species | Dose and Route | Key Findings | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | Mouse (Balb/c) | 150 mg/kg, p.o. (once or twice) | Significantly prevented lung injury. | [1][4] |
| Imiquimod-induced Psoriasis | Mouse | Twice daily, p.o. | Significantly reduced the severity of psoriasis-like lesions. | [5] |
| IL-1β-induced Inflammation | Mouse | 40-80 mg/kg, p.o. (once) | Dose-dependent inhibition of inflammation. | [1] |
| LPS-induced Inflammation | Mouse | 10-40 mg/kg, p.o. (once) | Dose-dependent inhibition of inflammation. | [1] |
| Collagen-Induced Arthritis (CIA) | Rat | Not specified | Ameliorated disease. | [9] |
Table 3: Human Pharmacokinetic Parameters of this compound (Zabedosertib)
| Parameter | Value | Reference |
| Terminal Half-life | 19 - 30 hours | [6] |
| Absolute Oral Bioavailability (120 mg dose) | ~74% | [6] |
Experimental Protocols
Detailed Methodology: Collagen-Induced Arthritis (CIA) Model in Mice
This protocol is a general guideline for inducing CIA in mice to test the efficacy of this compound.
1. Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% CMC in water)
-
Calipers for paw thickness measurement
2. Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of 0.1 M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the initial injection.
-
-
Treatment:
-
Begin oral gavage with this compound or vehicle at the first sign of arthritis (typically around day 24-28).
-
Administer the treatment daily or as determined by your experimental design.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw thickness every other day using calipers.
-
Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability or Lack of In Vivo Efficacy
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different vehicle compositions. Consider using a nanosuspension or formulations containing co-solvents like PEG300 and solubilizing agents like Tween-80.[7] Sonication during preparation is crucial to ensure a fine, homogenous suspension.
-
Particle Size Reduction: If preparing a suspension, ensure the particle size of the compound is minimized to improve dissolution.
-
Dose Escalation: If no toxicity is observed, consider a dose-escalation study to determine if a higher dose is required to achieve a therapeutic effect.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentration of this compound after oral administration to confirm absorption.
-
Issue 2: Observed Toxicity or Adverse Events
-
Possible Cause: High dose of this compound or off-target effects.
-
Troubleshooting Steps:
-
Dose Reduction: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, reduce the dose.
-
Monitor for Known Side Effects: In human clinical trials, some adverse events associated with IRAK4 inhibitors have been reported, including an increased risk of infections.[10] While preclinical models may not fully recapitulate this, it is a factor to consider. In a study with another IRAK4 inhibitor, ND2158, a negative impact on CD8+ T-cell activity was observed.[11]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any potential organ toxicity.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in formulation preparation, animal handling, or disease induction.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental procedures, including formulation preparation, oral gavage technique, and disease induction, are highly standardized.
-
Homogenize Formulations: Ensure the dosing formulation is thoroughly mixed before each administration to guarantee consistent dosing.
-
Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Blinding: Whenever possible, blind the investigators who are assessing the outcomes (e.g., scoring arthritis) to the treatment groups.
-
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Irak4-IN-20 activity
Welcome to the technical support center for Irak4-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How many times can I freeze and thaw my stock solution of this compound?
A2: There is no definitive public data on the exact number of freeze-thaw cycles that this compound can withstand without a loss of activity. As a general best practice for small molecule inhibitors, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock is unavoidable, we recommend conducting an in-house stability study to determine the impact on its activity in your specific experimental setup.
Q3: What is the impact of freeze-thaw cycles on the activity of this compound?
A3: While specific quantitative data for this compound is not available, studies on other small molecule inhibitors dissolved in DMSO suggest that repeated freeze-thaw cycles can lead to a gradual decrease in compound potency. This can be attributed to factors such as water absorption by DMSO upon thawing, which can alter the concentration and stability of the inhibitor. For critical experiments, it is advisable to use a fresh aliquot or one that has undergone a minimal number of freeze-thaw cycles.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors. One common reason is the degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. Other potential causes include variability in assay conditions, such as enzyme and substrate concentrations, incubation times, and buffer components. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Issue: High variability in IC50 values for this compound between experiments.
-
Potential Cause 1: Compound Instability. As mentioned in the FAQs, repeated freeze-thaw cycles can degrade the inhibitor.
-
Solution: Prepare single-use aliquots of your this compound stock solution. If you suspect your current stock has been compromised, prepare a fresh stock solution from powder.
-
-
Potential Cause 2: Inconsistent Assay Conditions. Minor variations in reagent concentrations (especially ATP), incubation times, or temperature can significantly impact results.
-
Solution: Ensure all assay parameters are kept consistent between experiments. Use a standardized protocol and carefully calibrate all pipettes.
-
-
Potential Cause 3: DMSO Concentration. The final concentration of DMSO in the assay can affect enzyme activity.
-
Solution: Maintain a consistent final DMSO concentration across all wells, including controls. Typically, the final DMSO concentration should not exceed 1%.
-
Issue: No or very low inhibition observed at expected concentrations.
-
Potential Cause 1: Inactive Compound. The inhibitor may have degraded due to improper storage.
-
Solution: Use a fresh aliquot or prepare a new stock solution. It is also advisable to confirm the activity of a new batch of the compound.
-
-
Potential Cause 2: Suboptimal Assay Conditions. The ATP concentration in your assay might be too high, leading to competitive displacement of the inhibitor.
-
Solution: Determine the Km of ATP for your specific batch of IRAK4 and use an ATP concentration at or near the Km for your inhibition assays.
-
-
Potential Cause 3: Inactive Enzyme. The IRAK4 enzyme may have lost activity.
-
Solution: Test the activity of your IRAK4 enzyme with a known control inhibitor and ensure proper storage conditions for the enzyme.
-
Quantitative Data Summary
As specific data on the freeze-thaw stability of this compound is not publicly available, the following table presents a hypothetical example of how to quantify and present the results of a stability study. Researchers are encouraged to perform their own internal validation.
Table 1: Hypothetical Impact of Freeze-Thaw Cycles on this compound IC50 Value
| Number of Freeze-Thaw Cycles | IRAK4 IC50 (nM) | Percent Activity Remaining* |
| 0 (Control) | 5.2 | 100% |
| 1 | 5.4 | 96.3% |
| 3 | 6.1 | 85.2% |
| 5 | 7.5 | 69.3% |
| 10 | 10.2 | 51.0% |
*Percent Activity Remaining is calculated as (IC50 of Control / IC50 at n cycles) * 100
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Activity Assay
This protocol is a general guideline for determining the in vitro potency of this compound.
-
Reagents and Materials:
-
Recombinant human IRAK4
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Myelin basic protein (MBP) as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of a solution containing the IRAK4 enzyme and MBP substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Freeze-Thaw Stability Study of this compound
This protocol outlines a method to assess the stability of this compound after multiple freeze-thaw cycles.
-
Preparation of Aliquots:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create multiple small-volume aliquots of this stock solution in polypropylene tubes.
-
-
Freeze-Thaw Cycling:
-
Designate sets of aliquots for different numbers of freeze-thaw cycles (e.g., 0, 1, 3, 5, 10 cycles). The "0 cycle" group will serve as the control and should be thawed only once for the assay.
-
For each cycle, thaw the designated aliquots at room temperature until completely liquid.
-
Immediately refreeze the aliquots at -80°C for at least one hour.
-
Repeat this process for the desired number of cycles.
-
-
Activity Assessment:
-
After the final freeze-thaw cycle for each group, determine the IC50 of this compound from each set of aliquots using the In Vitro IRAK4 Kinase Activity Assay described above.
-
Ensure all samples are tested in the same assay plate to minimize inter-assay variability.
-
-
Data Analysis:
-
Compare the IC50 values obtained from the cycled aliquots to the control (0 cycles) aliquot.
-
Calculate the percent activity remaining for each freeze-thaw condition as shown in Table 1.
-
Visualizations
Technical Support Center: Assessing Irak4-IN-20 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for determining the cytotoxicity of Irak4-IN-20. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of this compound?
A1: The choice of assay depends on the specific research question and the expected mechanism of cell death. Here’s a brief overview of commonly used assays:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are high-throughput and cost-effective for initial screening of cytotoxic effects.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a direct indicator of metabolically active cells, offering high sensitivity and a wide dynamic range.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is ideal for distinguishing between different stages of cell death (early apoptosis, late apoptosis, and necrosis). It provides more detailed mechanistic insights into how this compound induces cytotoxicity.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which play a key role in the innate immune response and inflammation. By inhibiting IRAK4, this compound is expected to block downstream signaling cascades, potentially leading to cell cycle arrest or apoptosis in cells dependent on this pathway.
Q3: Can this compound interfere with the cell viability assay itself?
A3: It is possible for small molecule inhibitors to interfere with assay components. For instance, some compounds can chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability[1][2][3]. It is crucial to include a "compound-only" control (this compound in cell-free media) to check for any direct interaction with the assay reagents.
Q4: How should I determine the optimal concentration range and incubation time for this compound?
A4: The optimal concentration and incubation time are cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and to assess cytotoxicity at different time points (e.g., 24, 48, and 72 hours). This will help in determining the IC50 value (the concentration at which 50% of cell viability is inhibited).
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling, which is the target of this compound.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for the most common cell viability assays used to assess the cytotoxicity of this compound.
MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: General workflow for an MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
| Problem | Possible Cause | Solution |
| High background absorbance in cell-free wells | This compound may be directly reducing the MTT reagent.[1][2][3] | Run a control with media and this compound (without cells) to quantify the interference. Subtract this background from the readings of treated cells. |
| Low signal or weak color development | Insufficient number of viable cells or low metabolic activity. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Suboptimal incubation time with MTT. | Increase the incubation time with MTT (up to 4 hours). | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogeneous cell suspension before and during seeding. Avoid edge effects by not using the outer wells of the plate. |
| Incomplete dissolution of formazan crystals. | Ensure complete mixing after adding the solubilization solution. Pipette up and down or use a plate shaker. |
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present, which is a marker of metabolically active cells.
Caption: General workflow for a CellTiter-Glo® assay.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a dilution series of this compound. Include appropriate controls.
-
Incubation: Incubate for the desired duration.
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on a plate shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure luminescence using a plate reader.
| Problem | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or media with ATP. | Use fresh, high-quality reagents and media. |
| This compound might affect luciferase activity. | Run a control with a known amount of ATP and this compound to check for direct inhibition or enhancement of the luciferase enzyme. | |
| Variable results | Inconsistent cell numbers per well. | Ensure proper cell counting and seeding techniques. |
| Incomplete cell lysis. | Ensure thorough mixing after adding the CellTiter-Glo® reagent. | |
| Temperature fluctuations. | Allow the plate and reagents to equilibrate to room temperature before measurement. |
Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorochrome) and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, causing membrane damage.[4] | Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous vortexing. |
| Cells were overgrown or unhealthy before treatment. | Use cells from a healthy, sub-confluent culture. | |
| Low or no Annexin V staining in treated cells | The concentration of this compound or the incubation time was insufficient to induce apoptosis. | Perform a time-course and dose-response experiment to find the optimal conditions. |
| Apoptotic cells were lost during washing steps. | Be gentle during washing and centrifugation steps. | |
| High PI staining in all samples | Cells were left too long before analysis, leading to secondary necrosis. | Analyze cells as soon as possible after staining. |
| Staining buffer did not contain calcium. | Annexin V binding to phosphatidylserine is calcium-dependent; ensure the binding buffer contains an adequate concentration of CaCl2. |
Data Presentation
Quantitative data from cell viability assays should be summarized in tables for clear comparison. Below are examples of how to present IC50 values and the percentage of apoptotic cells.
Table 1: Cytotoxicity of IRAK4 Inhibitors in Different Cell Lines (Example Data)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | THP-1 | MTT | 72 | User Determined |
| PF-06650833 | Human PBMC | Cytokine Secretion | 24 | 0.00052 |
| IRAK4 PROTAC 9 | OCI-LY10 | Cell Proliferation | 72 | 4.6[5] |
| IRAK4 PROTAC 9 | TMD8 | Cell Proliferation | 72 | 7.6[5] |
Table 2: Apoptosis Induction by an IRAK4 Inhibitor in OCI-LY19 Cells (Example Data from a study) [6]
| Treatment | Time (h) | % Viable Cells | % Apoptotic Cells | % Dead Cells |
| DMSO | 4 | 95 | 3 | 2 |
| IRAK4 Inhibitor | 4 | 80 | 15 | 5 |
| DMSO | 24 | 90 | 5 | 5 |
| IRAK4 Inhibitor | 24 | 60 | 25 | 15 |
By following these guidelines and troubleshooting tips, researchers can confidently and accurately assess the cytotoxic effects of this compound in their experimental systems.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. tgtherapeutics.com [tgtherapeutics.com]
Technical Support Center: Overcoming Resistance to IRAK4 Inhibition in Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IRAK4 inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to IRAK4 inhibitors?
The primary mechanism of resistance to IRAK4 inhibitors is adaptive resistance, where cancer cells activate compensatory signaling pathways to bypass the inhibition of the IRAK4 pathway.[1][2] This often involves the upregulation of parallel pathways that also promote cell survival and proliferation.
Q2: In which cancer types is resistance to IRAK4 inhibitors a significant concern?
Resistance is a concern in various hematologic malignancies and solid tumors where the IRAK4 signaling pathway is a key driver of cancer cell survival. This includes:
-
B-cell lymphomas: Such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia, where parallel signaling from the B-cell receptor (BCR) pathway can sustain pro-survival NF-κB signaling.[1][2][3]
-
Acute Myeloid Leukemia (AML): Particularly in FLT3-mutant AML, where adaptive resistance can arise through the activation of innate immune signaling pathways mediated by IRAK1/4.[2][4]
-
Myelodysplastic Syndromes (MDS): While spliceosome mutations can confer sensitivity, resistance can still emerge.[1][3]
-
Solid Tumors: In cancers like Pancreatic Ductal Adenocarcinoma (PDAC) and Colorectal Cancer (CRC), where IRAK4 is implicated in driving inflammation, chemoresistance, and immune evasion, resistance to IRAK4 inhibition can limit therapeutic efficacy.[5][6][7][8]
Q3: Are there any known genetic mutations that confer resistance to IRAK4 inhibitors?
While some mutations, like those in MYD88 (e.g., L265P), create a dependency on the IRAK4 pathway, making the cells initially sensitive, the current literature primarily points towards the activation of alternative signaling pathways rather than specific point mutations in IRAK4 as the main driver of acquired resistance.[3][9] However, a computational analysis has identified several missense variants in IRAK4 that could potentially impact inhibitor binding and efficacy.[10]
Q4: How can I determine if my cancer cell model has developed resistance to an IRAK4 inhibitor?
You can assess resistance by:
-
Measuring Cell Viability: Perform dose-response curves with the IRAK4 inhibitor and observe a rightward shift in the IC50 value in resistant cells compared to sensitive parental cells.
-
Analyzing Downstream Signaling: Use western blotting to check for the reactivation of downstream targets of IRAK4 signaling, such as phosphorylated IKKα/β, phosphorylated IκBα, and nuclear translocation of NF-κB subunits (e.g., p65), despite the presence of the inhibitor.
-
Investigating Alternative Pathways: Examine the activation status of known compensatory pathways, such as the BCR-BTK pathway in lymphomas or the MAPK pathway.[1][11]
Troubleshooting Guides
Issue 1: Decreased sensitivity to IRAK4 inhibitor in our B-cell lymphoma cell line.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of parallel BCR-BTK signaling pathway | 1. Assess BTK activation: Perform a western blot to check for phosphorylated BTK (p-BTK) levels.[1] 2. Combination therapy: Treat the resistant cells with a combination of the IRAK4 inhibitor and a BTK inhibitor (e.g., ibrutinib).[2][3] | 1. Increased p-BTK levels in resistant cells. 2. Synergistic cell killing and restoration of sensitivity. |
| Upregulation of anti-apoptotic proteins | 1. Measure BCL2 family proteins: Use western blotting or qPCR to assess the expression levels of anti-apoptotic proteins like BCL2 and MCL1.[2] 2. Combination therapy: Treat the resistant cells with a combination of the IRAK4 inhibitor and a BCL2 inhibitor (e.g., venetoclax).[1] | 1. Elevated levels of BCL2 or MCL1 in resistant cells. 2. Increased apoptosis and restored sensitivity to the IRAK4 inhibitor. |
Issue 2: Our FLT3-mutant AML cells show adaptive resistance to the FLT3 inhibitor, and adding an IRAK4 inhibitor is not fully effective.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-activation of both IRAK1 and IRAK4 | 1. Assess IRAK1 activation: Check for phosphorylated IRAK1 (p-IRAK1) levels via western blot.[2] 2. Use a dual IRAK1/4 inhibitor: Treat cells with a dual inhibitor to block both kinases simultaneously.[12] | 1. Persistently high p-IRAK1 levels despite IRAK4 inhibition. 2. More effective suppression of downstream signaling and leukemic cell survival compared to a selective IRAK4 inhibitor. |
| Compensatory signaling through other kinases | 1. Kinome screening: Perform a kinome-wide activity screen to identify other activated kinases in the resistant cells.[2] 2. Targeted combination therapy: Based on the screening results, combine the IRAK4 inhibitor with an inhibitor of the identified activated kinase. | 1. Identification of upregulated kinases (e.g., members of the MAPK pathway). 2. Synergistic anti-leukemic activity. |
Issue 3: Limited efficacy of IRAK4 inhibitor in our pancreatic cancer model.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Immunosuppressive tumor microenvironment (TME) | 1. Analyze immune cell infiltration: Use flow cytometry or immunohistochemistry to assess the abundance and activation state of CD8+ T cells in the tumor.[5][6][8] 2. Combination with immunotherapy: Treat the model with a combination of the IRAK4 inhibitor and an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1).[5][6] | 1. Low infiltration of activated CD8+ T cells and high expression of immune checkpoints (e.g., PD-L1). 2. Increased T-cell infiltration and activation, leading to enhanced tumor control. |
| Chemoresistance driven by IRAK4-NF-κB signaling | 1. Assess NF-κB activity: Perform a luciferase reporter assay for NF-κB activity in the presence of chemotherapy and the IRAK4 inhibitor.[7] 2. Combination with chemotherapy: Combine the IRAK4 inhibitor with standard-of-care chemotherapy for pancreatic cancer (e.g., gemcitabine).[2] | 1. Chemotherapy induces NF-κB activity, which is blocked by the IRAK4 inhibitor. 2. Synergistic cytotoxicity and improved tumor response compared to either agent alone. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of IRAK4 Inhibitors in Combination Therapies
| Cancer Type | Cell Line | Combination | Effect | Reference |
| Marginal Zone Lymphoma | Ibrutinib-resistant cell line | Emavusertib (1-5 µM) + Ibrutinib | Restored sensitivity to ibrutinib at IC50 values close to the parental cell line. | [3] |
| Marginal Zone Lymphoma | Idelalisib-resistant cell line | Emavusertib + Idelalisib | Synergistic effect and increased sensitivity to idelalisib. | [3] |
| FLT3-ITD AML | Cell lines | FLT3 inhibitor + IRAK1/4 inhibitor | Eradicated adaptively resistant AML clones. | [2] |
| Colorectal Cancer | CRC cell lines | IRAK4 inhibitor + Chemotherapy (SN-38, 5-FU, Oxaliplatin) | Synergistic suppression of clonogenic growth. | [7] |
Key Experimental Protocols
Protocol 1: Western Blot for Assessing IRAK4 Pathway Activation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRAK4, total IRAK4, p-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cancer cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with the IRAK4 inhibitor, a relevant stimulus (e.g., LPS or IL-1β), or a combination with other drugs.
-
Cell Lysis: After the desired incubation period (e.g., 16-24 hours), lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[7]
Signaling Pathways and Experimental Workflows
Caption: The canonical IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Overcoming resistance via dual inhibition of IRAK4 and BTK pathways.
Caption: Workflow for identifying mechanisms of acquired IRAK4 inhibitor resistance.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. JCI Insight - IRAK4 mediates colitis-induced tumorigenesis and chemoresistance in colorectal cancer [insight.jci.org]
- 8. IRAK4 Signaling Drives Resistance to Checkpoint Immunotherapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ashpublications.org [ashpublications.org]
Best practices for long-term storage of Irak4-IN-20 stock solutions
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of Irak4-IN-20 stock solutions to ensure experimental success and reagent stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is soluble in DMSO at concentrations up to 25 mg/mL (55.5 mM)[1]. For optimal stability, it is crucial to use a fresh, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound[2][3][4].
Q2: How should I store the lyophilized powder of this compound upon receipt?
A2: Upon receipt, the lyophilized powder should be stored according to the recommendations for long-term stability. While the compound is stable at room temperature for the duration of shipping, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years for long-term preservation[5][6][7].
Q3: What are the optimal conditions for storing the reconstituted this compound stock solution?
A3: Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term stability, where it can remain viable for 6 months to a year[1][5][8]. For shorter-term storage, it can be kept at -20°C for up to one month[5][8]. It is also advisable to protect the solution from light[8].
Q4: Why is it important to aliquot the stock solution?
A4: Aliquoting the stock solution into smaller, single-use volumes is a critical best practice[6][9]. This minimizes the number of freeze-thaw cycles the solution is subjected to, which can degrade the compound and reduce its potency over time[8][9].
Q5: The vial of powdered this compound appears empty. Is this normal?
A5: Yes, this can be normal, especially for small quantities. The compound may be present as a thin, lyophilized film or may have coated the walls of the vial during shipment[6][7]. Before adding solvent, it is recommended to briefly centrifuge the vial to ensure all the powder is collected at the bottom[6].
Storage and Handling Data
The following table summarizes the recommended storage conditions for this compound in both its solid and solution forms.
| Form | Solvent | Storage Temperature | Maximum Storage Duration | Notes |
| Lyophilized Powder | N/A | -20°C | 3 years | [1][5] |
| N/A | 4°C | 2 years | [5] | |
| Stock Solution | DMSO | -80°C | 6 - 12 months | Protect from light[1][5][8] |
| DMSO | -20°C | 1 month | Protect from light[5][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Before opening, allow the vial of this compound powder to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the vial, which could compromise the compound's stability[2][10].
-
Centrifuge: Briefly centrifuge the vial to pellet any powder that may be on the cap or walls[6].
-
Add Solvent: Using sterile techniques, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Solubilize: Vortex or sonicate the solution gently until the compound is fully dissolved[7].
-
Aliquot: Dispense the stock solution into single-use, tightly sealed vials.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use[6][9].
Troubleshooting Guide
Issue: Precipitate observed in the stock solution after thawing.
-
Possible Cause 1: The compound's solubility limit was exceeded, or it has precipitated out of solution during freezing.
-
Solution 1: Warm the vial to room temperature and vortex or sonicate gently to redissolve the compound completely before use[7]. Ensure the final concentration in your aqueous experimental medium does not cause precipitation. It is best to make initial serial dilutions in DMSO before the final dilution into an aqueous buffer[2].
-
Possible Cause 2: The solvent (DMSO) may have absorbed moisture, reducing the compound's solubility.
-
Solution 2: Discard the solution and prepare a new stock using fresh, anhydrous DMSO.
Issue: Reduced or inconsistent compound activity in experiments.
-
Possible Cause 1: The stock solution has undergone multiple freeze-thaw cycles.
-
Solution 1: Discard the current stock and use a fresh, single-use aliquot. Always aliquot new stock solutions to prevent this issue[6][8].
-
Possible Cause 2: The stock solution was stored for too long at -20°C or was not protected from light.
-
Solution 2: For storage longer than one month, -80°C is recommended[8][9]. If efficacy is in doubt, it is best to prepare a fresh stock solution.
-
Possible Cause 3: Improper initial reconstitution.
-
Solution 3: Review the reconstitution protocol. Ensure the compound was fully dissolved and that the correct solvent and calculations were used.
Caption: Troubleshooting workflow for this compound stock solution issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in LPS-Induced Cytokine Response with Irak4-IN-20
Welcome to the technical support center for Irak4-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability in lipopolysaccharide (LPS)-induced cytokine response experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the LPS-induced cytokine response?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffold protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.[1][2] By inhibiting IRAK4's kinase activity, this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to LPS stimulation.[3][4] It is important to note that IRAK4 also has a scaffold function that is essential for the activation of NF-κB, and inhibiting only the kinase activity may not completely abolish the inflammatory response.[3][5]
Q2: I am observing high variability in my LPS-induced cytokine measurements between experiments. What are the common causes?
A2: Variability in LPS-induced cytokine response is a common issue and can stem from several factors:
-
LPS Purity and Aggregation: The source, purity, and aggregation state of LPS can significantly impact its potency. It is crucial to use a consistent source and lot of LPS and to properly solubilize and vortex it before use.[6]
-
Cell Culture Conditions: The passage number of cell lines (e.g., RAW 264.7), cell density, and media components, particularly the lot of fetal bovine serum (FBS), can all contribute to variability.[7]
-
Assay Technique: Technical variability can be introduced during cell plating, reagent addition, and cytokine measurement (e.g., ELISA, Luminex).[8][9] TNF-α responses are known to have higher variability compared to other cytokines like IL-10.[8][9][10][11]
-
Time-to-Incubation: The time between blood collection (for primary cells) or cell harvesting and the start of the experiment can affect cytokine production.[11]
Q3: My cells are not responding or are showing a weak response to LPS stimulation. What should I do?
A3: A lack of response to LPS can be due to several factors. Please refer to the Troubleshooting Guide below for a step-by-step approach to identify and resolve the issue. Common reasons include inactive LPS, high passage number of cells, or issues with cell culture reagents.[7][12]
Q4: What is the expected effect of this compound on different cytokines?
A4: this compound, by inhibiting IRAK4 kinase activity, is expected to suppress the production of MyD88-dependent cytokines. The degree of inhibition can vary for different cytokines. For instance, in studies with other IRAK4 inhibitors, a significant reduction in TNF-α, IL-6, and IL-1β has been observed.[4][13][14]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during LPS stimulation experiments with this compound.
Problem: High Variability in Cytokine Levels
| Potential Cause | Recommended Action |
| LPS Reagent | Standardize LPS Preparation: Use the same lot of LPS for a set of experiments. Prepare a fresh stock solution and vortex thoroughly before each use to ensure homogeneity. Consider sonicating the LPS stock to disrupt micelles.[12] Store aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Cell Culture | Control Cell Passage: Use cells within a consistent and low passage number range (e.g., <20 for RAW 264.7 cells).[7] Screen FBS Lots: Test different lots of FBS for their effect on LPS responsiveness and choose a lot that provides a robust and consistent response.[7] Ensure Consistent Cell Seeding: Use a consistent cell seeding density across all wells and experiments. |
| Assay Protocol | Minimize Technical Variation: Be meticulous with pipetting and ensure consistent incubation times. Run technical replicates for each condition.[9] |
Problem: No or Low Cytokine Response to LPS
| Potential Cause | Recommended Action |
| Inactive LPS | Test LPS Activity: Use a new vial of LPS from a reputable supplier. Test a range of concentrations to determine the optimal dose for your cell type. |
| Cell Line Issues | Use Low Passage Cells: Thaw a fresh vial of low-passage cells.[7] Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase before stimulation. |
| Reagent Contamination | Check Media and Supplements: Ensure that the cell culture medium and supplements are not contaminated with endotoxin-inactivating substances. Use fresh, sterile reagents. |
Experimental Protocols
Protocol 1: In Vitro LPS Stimulation of Macrophages and Treatment with this compound
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line/primary macrophages)
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[15]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA or Luminex)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete medium to the desired final concentration (e.g., 100 ng/mL). Add 10 µL of the LPS solution to each well. For the unstimulated control, add 10 µL of medium.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatant using an appropriate immunoassay, following the manufacturer's instructions.[14]
Data Presentation
Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | < 20 | < 15 |
| LPS (100 ng/mL) | 2500 ± 350 | 1800 ± 250 |
| LPS + this compound (1 µM) | 800 ± 120 | 600 ± 90 |
| LPS + this compound (10 µM) | 300 ± 50 | 200 ± 40 |
| Data are presented as mean ± SD from a representative experiment and are hypothetical for illustrative purposes. |
Signaling Pathways and Experimental Workflows
Diagram 1: TLR4 Signaling Pathway
Caption: TLR4 signaling cascade initiated by LPS, leading to cytokine gene transcription.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for in vitro LPS stimulation and inhibitor treatment.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts in LPS stimulation experiments.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors in Rheumatoid Arthritis Models: Irak4-IN-20 (Zabedosertib) vs. PF-06650833 (Zimlovisertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the treatment of inflammatory and autoimmune diseases, including rheumatoid arthritis (RA). As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the innate immune response that drives the chronic inflammation characteristic of RA. This guide provides a comparative analysis of two prominent small molecule IRAK4 inhibitors: Irak4-IN-20, also known as Zabedosertib (BAY 1834845), and PF-06650833 (Zimlovisertib). We will delve into their mechanisms of action, present available preclinical data from relevant arthritis models, and provide detailed experimental protocols to aid researchers in the evaluation and potential application of these compounds.
Mechanism of Action: Targeting the Myddosome
Both this compound (Zabedosertib) and PF-06650833 (Zimlovisertib) are potent and selective inhibitors of IRAK4 kinase activity. They exert their anti-inflammatory effects by binding to the ATP-binding site of the IRAK4 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling molecules. This disruption of the IRAK4 signaling cascade ultimately leads to the reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key drivers of the pathogenesis of rheumatoid arthritis.
The signaling cascade initiated by TLR and IL-1R activation involves the formation of a protein complex known as the Myddosome, where IRAK4 is a central component. Inhibition of IRAK4 kinase activity effectively dismantles this signaling hub, blocking the downstream activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of numerous inflammatory genes.
Preclinical Efficacy in Rheumatoid Arthritis Models
Direct head-to-head comparative studies of this compound (Zabedosertib) and PF-06650833 (Zimlovisertib) in the same rheumatoid arthritis model are not publicly available. However, data from separate preclinical studies in relevant rodent models of arthritis provide insights into their respective in vivo efficacy.
PF-06650833 (Zimlovisertib) in Rat Collagen-Induced Arthritis (CIA)
Zimlovisertib has been evaluated in the rat collagen-induced arthritis (CIA) model, a well-established preclinical model that mimics many aspects of human rheumatoid arthritis. In a published study, treatment with Zimlovisertib demonstrated a significant reduction in paw swelling, a key indicator of inflammation and disease severity.[1][2]
| Treatment Group | Dosage | Change in Paw Volume (mL) vs. Vehicle |
| Vehicle | - | - |
| PF-06650833 | 3 mg/kg, twice daily (p.o.) | Significant reduction |
| Tofacitinib (active control) | 10 mg/kg, once daily (p.o.) | Significant reduction |
| Table 1: Efficacy of PF-06650833 (Zimlovisertib) in the Rat CIA Model.[1] |
This compound (Zabedosertib) in Animal Inflammation Models
While specific quantitative data from a peer-reviewed publication on the efficacy of Zabedosertib in a collagen-induced arthritis model is limited, its activity in animal models of inflammation has been reported.[3][4][5] One study mentions its evaluation in a mouse collagen antibody-induced arthritis model, with the data on file at Bayer.[1] Another publication on the discovery of Zabedosertib notes its favorable activity in "animal inflammation models".[4][5] A study in healthy volunteers who received Zabedosertib showed a significant suppression of systemically and locally induced inflammatory responses.[3]
| Treatment Group | Model | Outcome |
| This compound (Zabedosertib) | Mouse Collagen Antibody-Induced Arthritis | Efficacious (Data on file at Bayer)[1] |
| This compound (Zabedosertib) | Animal Inflammation Models | Favorable activity[4][5] |
| Table 2: Reported Efficacy of this compound (Zabedosertib) in Arthritis and Inflammation Models. |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model for PF-06650833 (Zimlovisertib) Evaluation
The following protocol is a summary of the methodology used to evaluate the efficacy of PF-06650833 in the rat CIA model.[1][2]
1. Animals:
-
Female Lewis rats are typically used for this model.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
3. Treatment:
-
Onset of Disease: Treatment is initiated upon the first signs of clinical arthritis, typically between days 11 and 14 post-primary immunization.
-
Dosing:
-
PF-06650833 (Zimlovisertib) is administered orally (p.o.) at a dose of 3 mg/kg twice daily.
-
Tofacitinib, an active control, is administered orally at 10 mg/kg once daily.
-
A vehicle control group receives the formulation excipient.
-
-
Duration: Treatment is continued for a specified period, for instance, 7 days, to assess the therapeutic effect.
4. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of efficacy is the change in paw volume, which is an indicator of joint inflammation. Paw volume is measured daily using a plethysmometer.
-
Other Endpoints: Histopathological analysis of the joints can be performed at the end of the study to assess cartilage and bone erosion, and synovial inflammation.
Summary and Conclusion
Both this compound (Zabedosertib) and PF-06650833 (Zimlovisertib) are potent and selective IRAK4 inhibitors with demonstrated anti-inflammatory properties. Preclinical data for Zimlovisertib in the rat CIA model shows clear efficacy in reducing joint inflammation. While detailed, publicly available quantitative data for Zabedosertib in a comparable arthritis model is more limited, existing reports and its progression into clinical development for inflammatory diseases suggest a promising profile.
The choice between these inhibitors for research purposes may depend on specific experimental needs, availability, and the desired preclinical model. The provided experimental protocol for the rat CIA model offers a robust framework for evaluating the in vivo efficacy of IRAK4 inhibitors and other potential anti-arthritic compounds. Further publication of preclinical data for Zabedosertib in rheumatoid arthritis models will be crucial for a more direct and comprehensive comparison with Zimlovisertib.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a thorough review of the primary literature. Researchers should consult the original publications for complete details on experimental procedures and data analysis.
References
- 1. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different IRAK4 small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for therapeutic intervention in a host of inflammatory diseases and cancers. The race to develop potent and selective IRAK4 inhibitors has yielded a number of promising small molecules that have progressed to clinical trials. This guide provides a head-to-head comparison of key IRAK4 small molecule inhibitors, presenting available preclinical data to aid in the evaluation of these compounds.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade that results in the activation of downstream transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.
Caption: IRAK4 signaling pathway downstream of TLR and IL-1R.
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of several IRAK4 small molecule inhibitors that have entered clinical development. It is important to note that these values are often determined under different experimental conditions, and direct comparison should be made with caution.
| Compound Name (Company) | Target | Biochemical IC50 | Cellular IC50 | Key Features |
| Zimlovisertib (PF-06650833) (Pfizer) | IRAK4 Kinase | ~0.2 nM[1] | 2.4 nM (PBMC assay)[1] | First IRAK4 inhibitor to enter clinical trials.[1] |
| Emavusertib (CA-4948) (Curis/Aurigene) | IRAK4 Kinase | 30 nM[2] | Good cellular activity in ABC DLBCL and AML cell lines.[3] | Orally bioavailable, potent inhibitor.[3] |
| Zabedosertib (BAY-1834845) (Bayer) | IRAK4 Kinase | 3.55 nM[4] | Strong inhibition of TNFα secretion in rat splenic cells.[5][6] | Selective, orally active inhibitor.[4] |
| KT-474 (Kymera Therapeutics) | IRAK4 Degrader | N/A (Degrader) | Potent degradation of IRAK4 in immune and skin cells.[7] | First-in-class oral IRAK4 degrader, targets both kinase and scaffolding functions.[8][9] |
Experimental Protocols
Biochemical IRAK4 Kinase Activity Assay (Example Protocol)
This protocol is a representative example for determining the in vitro potency of an IRAK4 inhibitor using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC50 value of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Workflow:
Caption: Workflow for a typical IRAK4 biochemical assay.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the substrate (MBP). Add this master mix (e.g., 12.5 µL) to each well.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µL) to each well. The final ATP concentration should be close to the Km value for IRAK4 if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced (which corresponds to ATP consumed) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Read the luminescence signal on a plate reader.
-
The luminescence signal is inversely proportional to the amount of IRAK4 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition (Example Protocol)
This protocol describes a general method for assessing the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Objective: To determine the cellular potency (IC50) of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide - LPS for TLR4, or R848 for TLR7/8)
-
Test compound serially diluted in DMSO
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Workflow:
Caption: Workflow for a typical IRAK4 cellular assay.
Procedure:
-
Isolate PBMCs from healthy human donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Seed the PBMCs into a 96-well cell culture plate at a predetermined density (e.g., 2 x 10^5 cells/well) in cell culture medium.
-
Prepare serial dilutions of the test compound in cell culture medium from a DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <0.1%) and consistent across all wells.
-
Add the diluted test compound or medium with DMSO (vehicle control) to the wells containing PBMCs and pre-incubate for a short period (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
Prepare a solution of the TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) in cell culture medium.
-
Add the TLR agonist solution to the appropriate wells to stimulate the cells. Include unstimulated control wells that receive only medium.
-
Incubate the plate for an appropriate duration (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of the chosen cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Plot the percentage of inhibition of cytokine production against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the cellular IC50 value.
This guide provides a snapshot of the current landscape of IRAK4 small molecule inhibitors. As more data from ongoing clinical trials become available, a more definitive comparison of their therapeutic potential will be possible. The provided experimental frameworks can serve as a starting point for researchers looking to evaluate novel IRAK4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 6. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 9. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium | Kymera Therapeutics, Inc. [investors.kymeratx.com]
Unveiling the Selectivity of Irak4-IN-20: A Kinase Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Irak4-IN-20 (also known as Zabedosertib or BAY-1834845), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against a broad panel of kinases. The data presented here, derived from comprehensive kinase screening assays, offers valuable insights into the inhibitor's specificity and potential off-target effects.
This compound is an orally active small molecule inhibitor with a reported IC50 of 3.55 nM for IRAK4.[1] IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] The high selectivity of an inhibitor for its intended target is crucial for minimizing off-target toxicities and achieving a favorable therapeutic window.
Kinase Selectivity Profile of this compound
To assess its selectivity, this compound was profiled against a comprehensive panel of kinases. The following table summarizes the inhibitory activity of this compound against a selection of kinases, highlighting its high selectivity for IRAK4.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| IRAK4 | >99% | 3.55 |
| IRAK1 | 85% | >100 |
| FLT3 | <10% | >1000 |
| c-KIT | <10% | >1000 |
| TAK1 | <10% | >1000 |
| Lck | <10% | >1000 |
| ... (additional kinases) | ... | ... |
| Note: This table is a representative summary. A comprehensive KINOMEscan was performed, and the full dataset can be found in the supporting information of the cited publication.[2][3] |
The data demonstrates that this compound exhibits exceptional selectivity for IRAK4. While it shows some activity against the closely related kinase IRAK1 at higher concentrations, its potency against a wide range of other kinases, including those from different families, is significantly lower. This high degree of selectivity is a promising characteristic for a therapeutic candidate.
Experimental Protocols
The following methodologies were employed to determine the kinase selectivity profile of this compound.
Biochemical IRAK4 Inhibition Assay
The potency of this compound against IRAK4 was determined using a biochemical assay with a 1 mM ATP concentration.[2][3] This assay measures the ability of the inhibitor to block the enzymatic activity of purified IRAK4 protein. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.
KINOMEscan™ Kinase Selectivity Profiling
A comprehensive assessment of the cross-reactivity of this compound was performed using the KINOMEscan™ platform (DiscoveRx Corp.).[2][3] This competition binding assay quantitatively measures the interaction of a test compound with a large panel of human kinases. The results are typically reported as the percent inhibition of the interaction between the kinase and an immobilized ligand at a specific concentration of the test compound (e.g., 1 µM).
Cell-Based Inhibition of TNF-α Release
To assess the cellular activity and functional selectivity of this compound, a cell-based assay was conducted using the human monocytic cell line THP-1.[2][3] The cells were stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α, a downstream effector of the IRAK4 signaling pathway. The ability of this compound to inhibit TNF-α release was measured to determine its cellular potency and confirm its mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for assessing inhibitor selectivity.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Workflow for determining the kinase selectivity of this compound.
References
A Comparative Analysis of Irak4-IN-20 and Dexamethasone in Attenuating Inflammatory Responses
A Head-to-Head Guide for Researchers in Drug Development
In the landscape of anti-inflammatory therapeutics, the selective targeting of key signaling molecules presents a promising alternative to broader-acting agents. This guide provides an objective comparison between Irak4-IN-20, a representative small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice. This comparison is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies.
Mechanisms of Action: Two Distinct Approaches to Inflammation Control
The anti-inflammatory effects of this compound and dexamethasone stem from their intervention at different points within the complex inflammatory cascade.
This compound: Precision Targeting of the Innate Immune Hub
This compound functions by inhibiting IRAK4, a critical serine/threonine kinase that acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). These receptors are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where its kinase activity is essential for the subsequent phosphorylation and activation of downstream targets like IRAK1. This initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation. By selectively inhibiting the kinase function of IRAK4, this compound effectively severs this signaling pathway at its origin, preventing the amplification of the inflammatory response.
Dexamethasone: Broad-Spectrum Glucocorticoid Action
Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR).[1][2] In its inactive state, the GR resides in the cytoplasm within a multiprotein complex.
Upon binding dexamethasone, the GR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.[3][4] Here, it modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR dimer can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as Annexin A1 (lipocortin-1) and Mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1), without directly binding to DNA.[1][5] This "tethering" mechanism is a key contributor to its powerful anti-inflammatory effects, as it directly suppresses the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Additionally, non-genomic mechanisms involving membrane-bound GR and modulation of intracellular signaling cascades contribute to the rapid onset of some of dexamethasone's effects.
Comparative Efficacy: In Vitro and In Vivo Data
Direct comparative data provides the most robust assessment of efficacy. While studies directly comparing this compound and dexamethasone under identical conditions are limited, data from separate but methodologically similar experiments offer valuable insights.
In Vitro Potency and Cytokine Inhibition
The following tables summarize the inhibitory concentrations (IC₅₀) and effects on cytokine production for representative IRAK4 inhibitors and dexamethasone in various in vitro models.
Table 1: IRAK4 Inhibitor Potency (Data derived from studies on BAY-1834845 and PF-06650833, potent and selective IRAK4 inhibitors structurally related to the class of this compound)
| Compound | Target/Assay | IC₅₀ (nM) | Cell Type | Stimulant | Reference |
| BAY-1834845 | IRAK4 Kinase Activity | 3.55 | - | - | [3] |
| PF-06650833 | IRAK4 Kinase Activity | 0.52 | - | - | [3] |
| PF-06650833 | TNF-α Release | 2.4 | Human PBMCs | R848 | [6] |
| PF-06650833 | TNF-α Release | 8.8 | Human Whole Blood | R848 | [6] |
Table 2: Dexamethasone Cytokine Inhibition (Data compiled from various studies)
| Cytokine | IC₅₀ | Cell Type | Stimulant | Reference |
| TNF-α, IL-6, IL-1β | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Human Mononuclear Cells | LPS | [4] |
| TNF-α, IL-6, IL-10 | Significant inhibition at 1000 nM | Human PBMCs | anti-CD3/CD28 | [7] |
| TNF-α | Significant suppression at 1 µM | RAW264.7 Macrophages | LPS | [8] |
In Vivo Comparative Study: LPS-Induced Acute Respiratory Distress Syndrome (ARDS)
A study directly comparing the IRAK4 inhibitor BAY-1834845 with high-dose dexamethasone in a lipopolysaccharide (LPS)-induced ARDS mouse model revealed superior or comparable efficacy for the IRAK4 inhibitor in key inflammatory markers.
Table 3: In Vivo Comparison in LPS-Induced ARDS Mouse Model
| Parameter | Treatment | Outcome | Reference |
| Lung Injury | BAY-1834845 | Significant prevention of lung injury (blinded pathology score) | [3] |
| High-dose Dexamethasone (10 mg/kg) | No significant prevention of lung injury | [3] | |
| Neutrophil Count (BALF) | BAY-1834845 | More effective reduction than dexamethasone | [3] |
| Dexamethasone | Reduced neutrophil count | [3] | |
| Cytokine Secretion (BALF) | BAY-1834845 | Decreased TNF-α, IL-6, and IL-1β | [3] |
| Dexamethasone | Decreased TNF-α, IL-6, and IL-1β | [3] | |
| Gene Expression (Immune/Inflammatory) | BAY-1834845 | More efficient regulation of differentially expressed genes related to IL-17, TNF, TLR, and NF-κB signaling pathways compared to dexamethasone. | [3] |
| Dexamethasone | Regulated similar gene pathways | [3] |
These in vivo results suggest that targeted IRAK4 inhibition can be more effective than high-dose corticosteroids in mitigating specific aspects of acute, severe inflammation like that seen in ARDS, particularly in preventing tissue damage and reducing neutrophil influx.[3]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of therapeutic compounds. Below are representative protocols for the types of experiments cited in this guide.
In Vitro Cytokine Release Assay (Human PBMCs)
This protocol describes a general method for assessing the effect of inhibitors on cytokine release from human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 2 x 10⁵ cells/well.
-
Pre-treatment: Add serial dilutions of this compound, dexamethasone, or vehicle control (e.g., DMSO) to the wells and incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add an inflammatory stimulus, such as LPS (100 ng/mL) or R848 (1 µg/mL), to the wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control and determine IC₅₀ values using non-linear regression analysis.
In Vivo LPS-Induced ARDS Model (Mouse)
This protocol outlines the key steps of the in vivo study comparing an IRAK4 inhibitor and dexamethasone.
-
Animal Model: Use C57BL/6 mice, 8-10 weeks old.
-
Grouping: Randomly assign mice to groups: Vehicle control, LPS + Vehicle, LPS + IRAK4 inhibitor, LPS + Dexamethasone.
-
Treatment: Administer the IRAK4 inhibitor (e.g., BAY-1834845, orally) or dexamethasone (e.g., 10 mg/kg, intraperitoneally) 1 hour prior to LPS challenge.
-
LPS Challenge: Induce lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to measure total protein concentration and perform differential cell counts (neutrophils).
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BALF using ELISA.
-
Histopathology: Harvest lungs, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on edema, inflammation, and alveolar damage.
-
Gene Expression: Extract RNA from lung tissue for transcriptomic analysis (e.g., RNA-seq or qPCR) to assess the expression of inflammatory genes.
-
Summary and Conclusion
This guide compares this compound and dexamethasone, two anti-inflammatory agents with fundamentally different mechanisms of action.
-
This compound offers a targeted approach , specifically inhibiting a key upstream kinase in the innate immune signaling pathway. This precision may allow for potent anti-inflammatory effects while potentially avoiding some of the broad, off-target effects associated with corticosteroids.
-
Dexamethasone provides broad-spectrum immunosuppression through the genomic and non-genomic actions of the glucocorticoid receptor. Its efficacy is well-established, but its wide-ranging effects on metabolism, the endocrine system, and other physiological processes can lead to significant side effects with long-term use.
The available comparative data, particularly from the in vivo ARDS model, suggests that for certain acute inflammatory conditions driven by TLR signaling, targeted IRAK4 inhibition may offer an efficacy advantage over high-dose corticosteroids, especially in preventing end-organ damage.[3] The decision to pursue an IRAK4 inhibitor versus a glucocorticoid in a drug development program will depend on the specific inflammatory disease, the desired therapeutic window, and the tolerance for mechanism-associated side effects. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic index of these two distinct anti-inflammatory strategies.
References
- 1. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Scaffolding vs. Kinase Inhibition: A Comparative Guide to IRAK4 Modulators
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immunity, orchestrating inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). Its dual role as both a kinase and a scaffolding protein presents a unique therapeutic challenge and opportunity. While traditional small molecule inhibitors have focused on blocking its kinase activity, a new wave of modulators targeting its scaffolding function is providing a compelling alternative. This guide offers an objective comparison of these two strategies, supported by experimental data, to aid researchers in navigating this evolving landscape.
The Dual Nature of IRAK4: Kinase and Scaffold
IRAK4's central role in the inflammatory cascade is twofold. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 into a supramolecular complex known as the Myddosome.[1] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1 and IRAK2, which in turn propagate the signal to activate NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1]
Simultaneously, IRAK4 serves a critical scaffolding function , providing a platform for the assembly of the Myddosome complex itself. This structural role is indispensable for bringing together MyD88 and other IRAK family members, a prerequisite for signal transduction.[1][2] Notably, the scaffolding function of IRAK4 is crucial for signaling in a broader range of cell types than its kinase function, including non-myeloid cells like fibroblasts and synoviocytes.[2]
A New Frontier: IRAK4 Scaffolding Inhibitors and Degraders
Recognizing the limitations of targeting only the kinase function, researchers have developed novel modalities that disrupt IRAK4's scaffolding role. These can be broadly categorized as:
-
Scaffolding Inhibitors: These molecules are designed to directly interfere with the protein-protein interactions necessary for Myddosome formation, thereby blocking the initiation of the signaling cascade.[2][3]
-
Protein Degraders (PROTACs): These heterobifunctional molecules take a more definitive approach by inducing the complete degradation of the IRAK4 protein. By linking an IRAK4-binding molecule to an E3 ubiquitin ligase ligand, they hijack the cell's natural protein disposal machinery to eliminate both the kinase and scaffolding functions of IRAK4.[4]
Comparative Data: Scaffolding versus Kinase Inhibition
Emerging preclinical and clinical data suggest that targeting the scaffolding function of IRAK4, either directly or through degradation, may offer a more comprehensive and potent anti-inflammatory effect compared to kinase inhibition alone.
In Vitro Cellular Activity
Scaffolding inhibitors and degraders have demonstrated superior or differentiated activity in various cell-based assays. A key advantage appears to be their efficacy in cell types where kinase inhibitors have shown limited activity.
| Modality | Compound Example | Cell Type | Assay | Key Findings | Reference |
| Scaffold Inhibitor | Odyssey Therapeutics Program | Fibroblasts, Synoviocytes, Osteoclasts, Chondrocytes, Keratinocytes | Cytokine Production | Robust inhibition of cytokine production in various non-myeloid cell types. | [2] |
| Kinase Inhibitor | Not specified in study | Non-myeloid cells | Cytokine Production | Ineffective at blocking signaling in cells outside the myeloid compartment. | [2] |
| Degrader | KT-474 | Human PBMCs | IL-6 Production | Potently inhibits LPS/R848-driven IL-6 production. Effect is maintained after compound removal. | [4] |
| Kinase Inhibitor | PF-06650833 | Human PBMCs | IL-6 Production | Inhibitory effect is not maintained after compound removal. | [4] |
| Degrader | GS-6791 | Human B cells, RA synovial fibroblasts | Cytokine Production | Deeper inhibition of TLR9 and IL-1β-driven responses compared to kinase inhibitors. | [5] |
In Vivo Preclinical and Clinical Data
In animal models of inflammatory diseases and in human clinical trials, IRAK4 degraders have shown robust and sustained activity.
| Modality | Compound Example | Model/Study | Key Findings | Reference |
| Degrader | KT-474 | Mouse LPS model of acute inflammation | Potently degrades IRAK4 (DC50 = 0.88 nM, Dmax = 101%). | [4] |
| Degrader | KT-474 | Phase 1 in healthy volunteers | Mean IRAK4 reduction of ≥95% after 14 daily doses of 50–200 mg. | [6] |
| Degrader | GS-6791 | Rodent models | Achieved >90% IRAK4 degradation, resulting in dose-dependent reduction of plasma cytokines. | [5] |
| Scaffold Inhibitor | Odyssey Therapeutics Program | Mouse models of gout and LPS-induced inflammation | Dose-dependently reduced serum TNF and significantly reduced chemokine production and neutrophil recruitment. | [2] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of scaffolding and kinase inhibitors are best visualized through their impact on the IRAK4 signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of IRAK4 modulators.
In Vitro Cytokine Production Assay in Human PBMCs
This assay is crucial for evaluating the functional consequences of IRAK4 modulation on primary human immune cells.
Detailed Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Isolated PBMCs are resuspended in complete RPMI-1640 medium and plated in 96-well tissue culture plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of IRAK4 kinase inhibitors, scaffolding inhibitors, or degraders for a period of 6 to 24 hours.[7][8] A vehicle control (e.g., DMSO) is included.
-
Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, for 8 to 20 hours to induce cytokine production.[7][8]
-
Supernatant Collection: After the stimulation period, the cell culture plates are centrifuged, and the supernatants are carefully collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Meso Scale Discovery (MSD) technology.[7][8] IC50 values are then calculated to determine the potency of each compound.
IRAK4 Degradation Western Blot Assay
This assay directly measures the ability of degraders to eliminate the IRAK4 protein.
Detailed Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., THP-1 monocytes) or primary cells are cultured and treated with increasing concentrations of an IRAK4 degrader (e.g., KT-474) for a specified time course (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A primary antibody for a loading control protein (e.g., GAPDH or Vinculin) is also used.[7]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the IRAK4 band is quantified and normalized to the loading control to determine the percentage of IRAK4 degradation at each concentration of the degrader. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.[4]
Conclusion
The dual functionality of IRAK4 as both a kinase and a scaffold protein presents a complex but compelling target for the treatment of inflammatory diseases. While kinase inhibitors have shown promise, their inability to fully abrogate IRAK4 signaling, particularly in non-myeloid cells, highlights a potential therapeutic ceiling. The development of scaffolding inhibitors and protein degraders represents a significant advancement, offering a more complete blockade of the TLR/IL-1R pathway.
The preclinical and early clinical data for IRAK4 degraders like KT-474 and GS-6791 are particularly encouraging, demonstrating superior and more sustained efficacy compared to kinase inhibitors in various models.[4][9] Similarly, the novel approach of directly inhibiting the scaffolding function, as pursued by Odyssey Therapeutics, holds the potential for broad anti-inflammatory activity across multiple disease-relevant cell types.[2]
For researchers and drug developers, the choice of IRAK4 modulator will depend on the specific therapeutic context. However, the evidence to date suggests that moving beyond simple kinase inhibition to address the crucial scaffolding function of IRAK4 may unlock a new level of efficacy in the treatment of a wide range of immune-mediated diseases. Continued investigation and head-to-head clinical comparisons will be critical in fully elucidating the therapeutic potential of these next-generation IRAK4 modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 3. odysseytx.com [odysseytx.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investors.kymeratx.com [investors.kymeratx.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Irak4-IN-20 (Zabedosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IRAK4 inhibitor, Irak4-IN-20 (also known as Zabedosertib and BAY 1834845), with other notable IRAK4-targeting alternatives. The following sections detail the in vitro and in vivo activities, supported by experimental data, to facilitate an objective evaluation of these compounds for research and development purposes.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a key mediator of signal transduction that leads to the activation of transcription factors such as NF-κB and AP-1. This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, making IRAK4 an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This guide focuses on the comparative efficacy of this compound and other IRAK4 inhibitors and degraders.
In Vitro Activity Comparison
The in vitro potency of IRAK4 inhibitors is a primary indicator of their potential therapeutic efficacy. The following table summarizes the key in vitro metrics for this compound and its comparators.
| Compound | Type | Target | In Vitro Potency | Cell-Based Assay Potency |
| This compound (Zabedosertib) | Inhibitor | IRAK4 | IC50: 3.55 nM[1] | IL-6 Release (Human Whole Blood, Resiquimod-stimulated): IC50 = 86 nM[2] |
| PF-06650833 (Zimlovisertib) | Inhibitor | IRAK4 | IC50: 0.2 nM (Cell-free) | TNF Release (PBMCs, R848-stimulated): IC50 = 2.4 nM; Human Whole Blood: IC50 = 8.8 nM[3][4] |
| Benzolactam Inhibitor 19 | Inhibitor | IRAK4 | Ki: 1.2 nM[5] | IL-6 Release (Human Whole Blood): IC50 = 0.16 µM[5] |
| KT-474 | Degrader (PROTAC) | IRAK4 | DC50 (IRAK4 Degradation): 0.88 nM (PBMCs)[6][7] | - |
In Vivo Activity Comparison
Translating in vitro potency to in vivo efficacy is a critical step in drug development. This section compares the in vivo performance of this compound and its alternatives in preclinical and clinical models of inflammation.
| Compound | Animal Model/Study | Dosing | Key In Vivo Efficacy |
| This compound (Zabedosertib) | Human, LPS Challenge | 120 mg BID | ≥80% suppression of circulating TNF-α and IL-6.[8] |
| Human, ex vivo stimulation | 120 mg BID | ~80-95% reduction in R848-driven IL-1β, TNF-α, IL-6, and IFN-γ release. 50-80% reduction in LPS-driven IL-1β, TNF-α, IL-6, and IL-8 release.[6] | |
| Atopic Dermatitis Patients | 120 mg BID | No significant difference from placebo in EASI-75 response.[8][9] | |
| PF-06650833 (Zimlovisertib) | Rat, Collagen-Induced Arthritis | 30 mg/kg | 87% inhibition of serum TNF-α in response to LPS. |
| Benzolactam Inhibitor 19 | Mouse, R848-induced cytokine release | 3 mg/kg | Pronounced and dose-dependent inhibition of TNFα and IFNα.[10] |
| KT-474 | Healthy Volunteers, ex vivo stimulation | 100 mg QD and 200 mg BIW | >50% inhibition of most LPS- or R848-induced cytokines.[1] |
| Healthy Volunteers, ex vivo stimulation | Single 1600 mg dose | >80% inhibition of various LPS- and R848-induced cytokines.[1] Mean maximum cytokine inhibition as great as 97% for IFNγ.[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental setups, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
Caption: IRAK4 Signaling Pathway.
Caption: General Workflow for IRAK4 Inhibitor Evaluation.
Experimental Protocols
In Vitro IRAK4 Kinase Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic kinase substrate peptide)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or vehicle (DMSO) to the assay plate.
-
Add the IRAK4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model in Mice
This protocol describes a common in vivo model to assess the anti-inflammatory activity of an IRAK4 inhibitor.
-
Animals:
-
Male C57BL/6 mice (or other suitable strain), 8-12 weeks old.
-
-
Reagents and Materials:
-
Test compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg).[11] A control group receives saline instead of LPS.
-
At a predetermined time point post-LPS challenge (e.g., 1-2 hours), collect blood samples from the mice via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma or serum.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma/serum using specific ELISA kits.
-
Compare the cytokine levels in the compound-treated group to the vehicle-treated, LPS-challenged group to determine the percentage of inhibition.
-
Conclusion
This compound (Zabedosertib) demonstrates potent in vitro inhibition of IRAK4 and significant in vivo anti-inflammatory activity in human challenge models. When compared to other IRAK4 inhibitors, it shows comparable in vitro potency to compounds like PF-06650833 and the benzolactam inhibitor 19. The IRAK4 degrader, KT-474, presents an alternative mechanism of action by removing the IRAK4 protein, which has shown robust and sustained cytokine inhibition in vivo.
The choice of an IRAK4 modulator for a specific research or therapeutic application will depend on the desired pharmacological profile, including potency, selectivity, and mechanism of action (inhibition vs. degradation). The data presented in this guide provides a foundation for making informed decisions in the development of novel therapies targeting the IRAK4 signaling pathway. It is important to note that while this compound showed promise in preclinical and early clinical studies, it did not demonstrate efficacy in a Phase II trial for atopic dermatitis, highlighting the complexity of translating preclinical findings to clinical success in specific disease indications.[8][9]
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production [mdpi.com]
- 3. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kymera Therapeutics Presents Positive Data Demonstrating Robust IRAK4 Degradation and First Proof-of-Biology with Inhibition of Cytokine Induction from the Single Ascending Dose Portion of KT-474 Phase 1 Trial in Healthy Volunteers - BioSpace [biospace.com]
- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRAK4 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in inflammatory signaling pathways frequently co-opted by cancer cells to promote their survival and proliferation. As a serine/threonine kinase, IRAK4 is a downstream mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, culminating in the activation of the NF-κB and MAPK pathways.[1][2] This guide provides a comparative analysis of the preclinical data for several prominent IRAK4 inhibitors, offering a resource for researchers in the field of oncology drug development.
The IRAK4 Signaling Pathway in Cancer
The canonical IRAK4 signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to form a complex known as the Myddosome, where it becomes activated through autophosphorylation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1][4] In several cancers, particularly hematologic malignancies like Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and some myeloid leukemias, mutations in MyD88 (e.g., L265P) or overexpression of IRAK4 lead to constitutive activation of this pathway, driving malignant cell growth.[2][5]
Comparative In Vitro Activity of IRAK4 Inhibitors
The in vitro potency of IRAK4 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of several IRAK4 inhibitors against various cancer cell lines.
| Inhibitor/Degrader | Target | Assay Type | Cell Line | IC50 / Ki / DC50 | Reference |
| Emavusertib (CA-4948) | IRAK4 | Kinase Assay | - | < 50 nM | [6] |
| PF-06650833 (Zimlovisertib) | IRAK4 | Kinase Assay | - | 0.52 nM (IC50) | [7] |
| IRAK4 | Cell-based Assay | - | 0.2 nM (IC50) | [8] | |
| IRAK4 | PBMC Assay | - | 2.4 nM (IC50) | [8] | |
| ND-2158 | IRAK4 | Kinase Assay | - | 1.3 nM (Ki) | [9] |
| KT-474 (Degrader) | IRAK4 | Degradation Assay | THP-1 | 0.88 nM (DC50) | [10] |
| Unnamed Compound | IRAK4 | Z'-LYTE Assay | - | 9 nM (IC50) | [11] |
| IRAK1 | Adapta Assay | - | 450 nM (IC50) | [11] |
Comparative In Vivo Efficacy of IRAK4 Inhibitors
Preclinical in vivo studies are crucial for evaluating the anti-tumor activity of IRAK4 inhibitors in a physiological context. The following table summarizes the results from various xenograft models.
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| Emavusertib (CA-4948) | ABC-DLBCL (OCI-Ly3 xenograft) | 100 mg/kg qd | >90% tumor growth inhibition | [1] |
| ABC-DLBCL (OCI-Ly3 xenograft) | 200 mg/kg qd | Partial tumor regression | [1] | |
| ABC-DLBCL (OCI-Ly10 xenograft) | 25, 50, 150 mg/kg qd | Dose-dependent efficacy | [1] | |
| ABC-DLBCL (PDX models) | Not specified | Efficacy in 4 of 5 ABC-DLBCL PDX models | [12][13] | |
| ND-2158 | ABC-DLBCL (xenograft model) | Not specified | Decreased tumor growth | [1] |
| CLL (Eµ-TCL1 adoptive transfer model) | Not specified | Delayed tumor progression | [3][14] | |
| PF-06650833 (Zimlovisertib) | Rat Collagen-Induced Arthritis | 0.3-30 mg/kg oral | Dose-dependent inhibition of LPS-induced TNF-α | [8][15] |
| Mouse Lupus Models | Not specified | Reduced circulating autoantibody levels | [16] |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of IRAK4 inhibitors is essential for optimizing dosing and ensuring adequate target engagement. Limited preclinical pharmacokinetic data is publicly available and summarized below.
| Inhibitor | Species | Administration | Key Parameters | Reference |
| Emavusertib (CA-4948) | Mouse | Oral | Orally bioavailable, well-tolerated, crosses the blood-brain barrier. | [12][17][18] |
| PF-06650833 (Zimlovisertib) | Rat | Oral (0.3-30 mg/kg) | Dose-dependent plasma exposure. | [8][15] |
| KT-474 (Degrader) | Mouse | Oral | Cmax at 2 hours, measurable plasma levels up to 24 hours. No brain penetration detected. | [10][19] |
Experimental Protocols
A standardized workflow is typically employed to evaluate the preclinical efficacy of IRAK4 inhibitors. This involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and anti-tumor activity.
Cell Viability Assays (MTT/MTS)
Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays.[20][21][22]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the IRAK4 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Reagent Incubation: MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C. Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
Western Blot Analysis
Western blotting is used to determine the effect of IRAK4 inhibitors on downstream signaling pathways.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IRAK4, IRAK1, NF-κB, and other relevant signaling proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Models
In vivo efficacy is evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.[2][4][23][24][25]
-
Cell Implantation: A specific number of cancer cells (e.g., 1x10^7) are suspended in a suitable medium (e.g., RPMI-1640 with Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The IRAK4 inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis.
Comparative Overview of IRAK4 Inhibitors
The landscape of IRAK4 inhibitors includes both small molecule kinase inhibitors and targeted protein degraders, each with distinct mechanisms of action and potential therapeutic advantages.
References
- 1. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. Curis Announces Gastroenterology Publication of Encouraging Preclinical Data of Emavusertib in Pancreatic Cancers [prnewswire.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 12. curis.com [curis.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 15. selleckchem.com [selleckchem.com]
- 16. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Mouse xenograft tumor model [bio-protocol.org]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Evaluating the Therapeutic Index of IRAK4-IN-20 in Comparison to Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the novel IRAK4 inhibitor, IRAK4-IN-20 (also known as zabedosertib or BAY-1834845), with other established immunomodulators. This document synthesizes available preclinical data to offer insights into the potential safety and efficacy profile of this emerging therapeutic agent.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for the development of new immunomodulatory drugs.[1] this compound is a potent and selective inhibitor of IRAK4, and understanding its therapeutic index is paramount for its future clinical development. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter in drug development, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect.[2]
Comparative Analysis of Therapeutic Indices
The following table summarizes the available preclinical data on the effective doses (ED50) and toxic doses (LD50 or observed toxic doses) for this compound and a selection of other immunomodulators used in the treatment of inflammatory and autoimmune diseases. It is important to note that direct calculation and comparison of therapeutic indices are challenging due to variations in experimental models and a lack of publicly available, standardized toxicology data for all compounds.
| Drug | Class | Target | Effective Dose (ED50) | Lethal Dose (LD50) / Toxic Dose | Species (Model) |
| This compound (Zabedosertib) | IRAK4 Inhibitor | IRAK4 | 150 mg/kg (p.o.)[3] | >480 mg (single dose, human, well-tolerated)[4] | Mouse (ARDS) / Human |
| BMS-986126 | IRAK4 Inhibitor | IRAK4 | Not specified | Adverse effects at 100 mg/kg/day[5] | Rat |
| Methotrexate | DMARD | Dihydrofolate reductase | 1-10 mg/kg (i.p.)[6] | 180 mg/kg (oral)[7] | Mouse (Arthritis) / Rat |
| Ciclosporin | Calcineurin Inhibitor | Calcineurin | Not specified | 1480 mg/kg (oral)[8] | Rat |
| Tofacitinib | JAK Inhibitor | JAK1/JAK3 | 3-10 mg/kg (oral)[9] | >300 mg/kg (oral, no toxicity)[10] | Rat (Arthritis) |
| Etanercept | Biologic (TNF inhibitor) | TNF-α | ~0.4 mg/kg (i.p.)[11] | Not established | Mouse (Arthritis) |
| Adalimumab | Biologic (TNF inhibitor) | TNF-α | Not specified | Not established | - |
Disclaimer: The data presented are derived from various preclinical studies and may not be directly comparable due to differences in animal models, routes of administration, and experimental endpoints. The therapeutic index for biologics like etanercept and adalimumab is not typically determined by traditional LD50 studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used in these evaluations, the following diagrams illustrate the IRAK4 signaling pathway and a generalized workflow for determining the therapeutic index.
IRAK4 Signaling Pathway
IRAK4 is a key serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Its activation is a critical step in the innate immune response, leading to the production of pro-inflammatory cytokines.
Figure 1: Simplified IRAK4 signaling cascade and the point of intervention for this compound.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves distinct experimental phases to establish both the efficacy and toxicity of a compound. The following diagram outlines a general workflow based on preclinical animal studies.
References
- 1. oecd.org [oecd.org]
- 2. msd.com [msd.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Therapeutic and preventive effects of methotrexate on zymosan-induced arthritis in SKG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS-986126 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Irak4-IN-20: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Irak4-IN-20 is paramount for laboratory safety and environmental protection. This document provides essential logistical information, operational plans, and detailed procedural guidance for the proper handling and disposal of this potent and selective IRAK4 inhibitor.
This compound, also known as BAY-1834845 and Zabedosertib, is an orally active and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Due to its potent biological activity and potential environmental impact, strict adherence to proper disposal protocols is crucial. The following guidelines are based on available safety data sheets for similar compounds and general best practices for chemical waste management.
I. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, related IRAK4 inhibitors are classified with specific hazards. For instance, IRAK4-IN-28 is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to handle this compound with similar precautions.
Key Precautionary Measures:
-
Avoid Environmental Release: Prevent the compound from entering drains, water courses, or the soil.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[4]
-
Ventilation: Use only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[4]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[4]
II. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated or expired solid this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., CAS number 1931994-80-7).
-
Step 2: Accidental Spill Clean-up and Disposal
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials (absorbent, cleaning cloths, etc.) in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the decontamination materials as hazardous waste.
Step 3: Final Disposal
-
All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.
-
Do not dispose of this compound down the sink or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Synonyms | BAY-1834845, Zabedosertib | [1][2] |
| CAS Number | 1931994-80-7 | [1] |
| Molecular Formula | C20H21F3N4O4S | [3] |
| Molecular Weight | 470.47 g/mol | [3] |
| IC50 (IRAK4) | 3.55 nM | [1][5] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2][5] |
IV. Experimental Protocols
Below are summaries of methodologies for key experiments involving this compound.
1. In Vitro Inhibition of Inflammatory Cytokine Secretion
-
Objective: To assess the efficacy of this compound in reducing the secretion of inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Culture the PBMCs in an appropriate medium.
-
Stimulate the PBMCs with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treat the LPS-stimulated cells with varying concentrations of this compound (e.g., 500 nM) for a specified duration (e.g., 20 hours).[5]
-
Collect the cell culture supernatant.
-
Quantify the concentration of inflammatory cytokines (e.g., IL-1, IFN-γ, TNF-α, IL-17) in the supernatant using methods such as ELISA or multiplex bead array assays.[2]
-
2. In Vivo Efficacy in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS)
-
Objective: To evaluate the therapeutic potential of this compound in an animal model of ARDS.
-
Methodology:
-
Utilize a mouse model of LPS-induced ARDS.
-
Administer this compound orally (p.o.) to the mice at a specified dosage (e.g., 150 mg/kg).[5][6]
-
The inhibitor can be administered either as a prophylactic measure before LPS challenge or as a therapeutic intervention after the induction of ARDS.[6]
-
After a defined period, assess the severity of lung injury and inflammation.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., neutrophils, macrophages).
-
Harvest lung tissue for histological examination to evaluate tissue damage and inflammatory cell infiltration.[5][6]
-
V. IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. IRAK4 is a master kinase that phosphorylates other IRAK family members (e.g., IRAK1), initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and the production of inflammatory cytokines.[7][8][9]
Caption: IRAK4 signaling cascade and the point of inhibition by this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zabedosertib (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. IRAK4-IN-28|2196204-23-4|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
